4'-Bromospiro[cyclohexane-1,9'-fluorene]
Description
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Structure
3D Structure
Properties
Molecular Formula |
C18H17Br |
|---|---|
Molecular Weight |
313.2 g/mol |
IUPAC Name |
4'-bromospiro[cyclohexane-1,9'-fluorene] |
InChI |
InChI=1S/C18H17Br/c19-16-10-6-9-15-17(16)13-7-2-3-8-14(13)18(15)11-4-1-5-12-18/h2-3,6-10H,1,4-5,11-12H2 |
InChI Key |
HQLUJRJXLAKTAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3=C(C4=CC=CC=C24)C(=CC=C3)Br |
Origin of Product |
United States |
Advanced Scaffolds: A Technical Guide to 4'-Bromospiro[cyclohexane-1,9'-fluorene]
Executive Summary
The compound 4'-Bromospiro[cyclohexane-1,9'-fluorene] (CAS Registry Number: 1547491-57-5 ) is a highly rigid, sterically demanding molecular scaffold[1]. Characterized by a spiro-fused cyclohexane ring at the C9 position of a fluorene core and a reactive bromine vector at the 4'-position (peri-position), this molecule serves as a critical building block in two advanced fields: the development of high-performance organic optoelectronics (such as OLEDs and OPVs) and the synthesis of sp3 -rich pharmacophores in medicinal chemistry[2].
This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic utility, and self-validating synthetic protocols designed for researchers and drug development professionals.
Physicochemical Profiling & Structural Dynamics
The architectural hallmark of 4'-Bromospiro[cyclohexane-1,9'-fluorene] is its absolute rigidity. The sp3 -hybridized C9 spiro center forces the cyclohexane ring into an orthogonal plane relative to the flat fluorene biphenyl system[3]. This geometry eliminates rotational degrees of freedom, resulting in a Topological Polar Surface Area (TPSA) of 0 Ų and exceptional lipophilicity.
Table 1: Physicochemical & Structural Parameters
| Parameter | Value |
| Chemical Name | 4'-Bromospiro[cyclohexane-1,9'-fluorene] |
| CAS Registry Number | 1547491-57-5 |
| Molecular Formula | C18H17Br |
| Molecular Weight | 313.23 g/mol |
| Topological Polar Surface Area (TPSA) | 0 Ų |
| Rotatable Bonds | 0 (Highly Rigid) |
| Fraction sp3 ( Fsp3 ) | 0.33 (6 out of 18 carbons) |
Mechanistic Utility: Optoelectronics to Medicinal Chemistry
Optoelectronics: The "Spiro" Steric Bumper
In Organic Light-Emitting Diodes (OLEDs), planar fluorene derivatives are notorious for interchain π−π stacking. This stacking leads to excimer formation, which quenches luminescence and causes an undesirable red-shifted "green band" emission in blue OLEDs[4].
The spirocyclohexane moiety acts as an intrinsic steric bumper. By enforcing an orthogonal geometry, it suppresses intermolecular aggregation, ensuring high color purity (deep blue emission) and elevating the glass transition temperature ( Tg ) to prevent thermally-induced morphological degradation[4]. Furthermore, the bromine atom at the sterically hindered 4'-position forces subsequently attached aryl groups out of the fluorene plane. This broken conjugation restricts HOMO-LUMO overlap, a critical design principle for Thermally Activated Delayed Fluorescence (TADF) host materials[2].
Medicinal Chemistry: Escaping Flatland
While traditionally dominant in materials science, spirocyclic scaffolds are undergoing a renaissance in drug discovery. Increasing the fraction of sp3 -hybridized carbons ( Fsp3 ) is a proven strategy to improve aqueous solubility, reduce off-target protein binding, and enhance metabolic stability. The 4'-bromo substituent serves as an ideal vector for late-stage diversification, allowing medicinal chemists to append pharmacophores via transition-metal catalysis while maintaining the structural integrity of the spiro core.
Self-Validating Synthetic Methodologies
The following protocols detail the construction and downstream functionalization of the spiro scaffold.
Protocol 1: Base-Mediated Spiro-Annulation (Core Construction)
-
Objective: Synthesize the spiro[cyclohexane-1,9'-fluorene] core via double alkylation.
-
Causality & Mechanism: The C9 protons of fluorene are weakly acidic ( pKa≈22 ). Sodium Hydride (NaH) is selected as a strong, non-nucleophilic base to quantitatively generate the fluorenyl anion without competing nucleophilic attack on the alkyl halide. A slight excess of 1,5-dibromopentane is used to suppress intermolecular dimerization.
-
Step-by-Step:
-
Suspend NaH (60% dispersion, 2.5 eq) in anhydrous THF under an inert argon atmosphere at 0 °C.
-
Add a solution of 4-bromofluorene (1.0 eq) in THF dropwise. Rationale: Dropwise addition controls the exothermic deprotonation and prevents localized heating.
-
Stir for 1 hour at room temperature to ensure complete anion formation (indicated by a deep color change).
-
Introduce 1,5-dibromopentane (1.1 eq) dropwise at 0 °C, then heat the reaction to reflux (65 °C) for 12 hours. Rationale: The first alkylation is fast, but the intramolecular ring closure faces an entropic barrier, necessitating thermal energy to drive the spiro-annulation.
-
Validation System: Quench with cold water and extract with ethyl acetate. Confirm the disappearance of the C9-H2 signal (~3.8 ppm) and the appearance of complex multiplet signals for the cyclohexane protons (1.5–2.0 ppm) via 1H NMR.
-
Protocol 2: Palladium-Catalyzed Late-Stage Functionalization
-
Objective: Arylate the 4'-position via Suzuki-Miyaura cross-coupling to create advanced scaffolds.
-
Causality & Mechanism: The 4'-position is sterically hindered by the adjacent C5 proton and the bulky spiro ring. Pd(PPh3)4 provides a robust catalytic cycle for hindered bromides, while a biphasic Toluene/Ethanol/Water solvent system ensures that both the highly lipophilic spiro compound and the inorganic base remain solvated, facilitating transmetalation.
-
Step-by-Step:
-
Degas a mixture of Toluene/EtOH/2.0 M Aq. K2CO3 (4:1:1 v/v) via three freeze-pump-thaw cycles. Rationale: Oxygen rapidly degrades the Pd(0) catalyst to inactive Pd(II) species.
-
Combine 4'-Bromospiro[cyclohexane-1,9'-fluorene] (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(PPh3)4 (0.05 eq) in a Schlenk flask under argon.
-
Heat the biphasic mixture to 90 °C for 16 hours under vigorous stirring.
-
Validation System: Monitor via GC-MS. The rigid spiro core ensures the product will have a distinct molecular ion peak [M]+ corresponding to the cross-coupled product, entirely free of the characteristic isotopic bromine doublet ( M/M+2 ).
-
Fig 1: Synthetic workflow and functionalization of 4'-Bromospiro[cyclohexane-1,9'-fluorene].
Comparative Performance Data
The integration of the spirocyclohexane core drastically alters the thermal and photophysical properties of the resulting materials compared to standard fluorene derivatives[4].
Table 2: Comparative Material Properties of Spiro-Fluorene Scaffolds
| Material Scaffold | Tg (°C) | Td (°C) | Emission Peak (nm) | Primary Application |
| Poly(9,9-dioctylfluorene) (Standard) | ~75 | ~400 | 425 (shifts to green) | Baseline Emitter |
| Poly(spiro[cyclohexane-1,9'-fluorene]) | ~150 | >450 | 422 (stable blue) | Deep Blue OLEDs |
| 4'-Aryl-spiro[cyclohexane-1,9'-fluorene] | ~110 | >350 | 410 | TADF Host Matrix |
Note: Data synthesized from comparative studies on spiro-functionalized polyfluorenes.
Fig 2: Photophysical pathway demonstrating the steric shielding effect of the spiro-core in OLEDs.
References
-
Spiro[cyclohexane-1,9'-fluorene] | C18H18 | CID 12861606, PubChem,[Link]
-
New Spiro-Functionalized Polyfluorenes: Synthesis and Properties, ResearchGate,[Link]
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4'-Bromospiro[cyclohexane-1,9'-fluorene] molecular weight and 2D chemical structure
An In-Depth Technical Guide to 4'-Bromospiro[cyclohexane-1,9'-fluorene]
Introduction: The Architectural Significance of Spiro-Fluorenyl Scaffolds
In the landscape of advanced materials and medicinal chemistry, the spiro-functionalized fluorene scaffold represents a class of molecules with significant three-dimensional complexity and unique photophysical properties. The rigid, planar fluorene core, when fused with a non-aromatic carbocycle like cyclohexane via a spiro-center, creates a sterically demanding and conformationally restricted structure. This guide focuses on a key derivative, 4'-Bromospiro[cyclohexane-1,9'-fluorene], a versatile building block whose characteristics are critical for advancements in organic electronics and as a precursor for more complex molecular architectures.
The introduction of a bromine atom at the 4'-position is a deliberate synthetic choice. It serves as a strategic functional handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of a wide array of functional groups. This capability is paramount for tuning the electronic properties, solubility, and solid-state packing of the resulting materials, which is a cornerstone of modern materials science and drug discovery programs.
Core Molecular Attributes
The foundational properties of a molecule dictate its behavior and potential applications. For 4'-Bromospiro[cyclohexane-1,9'-fluorene], the precise molecular weight and structural arrangement are the starting points for any in-depth analysis.
Molecular Weight and Formula
A molecule's exact mass is fundamental for analytical characterization, including mass spectrometry, and for stoichiometric calculations in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₇Br | [1] |
| Molecular Weight | 313.2 g/mol | [1] |
| Exact Mass | 312.0514 g/mol |
2D Chemical Structure
The two-dimensional structure illustrates the covalent bonding and topology of the molecule. The spiro-center at the C9 position of the fluorene ring system is a defining feature, enforcing a perpendicular orientation of the two constituent ring systems.
Caption: 2D structure of 4'-Bromospiro[cyclohexane-1,9'-fluorene].
Physicochemical Properties and Rationale
The unique spiro-architecture imparts properties that are distinct from its planar, non-spirocyclic analogs.
-
High Thermal Stability: The rigid fluorene unit contributes to a high glass transition temperature (Tg), a critical attribute for materials used in organic light-emitting diodes (OLEDs) where thermal stability is required for device longevity.[2][3]
-
Disrupted π-Stacking: The bulky, orthogonal cyclohexane ring disrupts intermolecular π-π stacking that is common in planar aromatic compounds. This structural feature inhibits aggregation-caused quenching (ACQ) of fluorescence in the solid state, often leading to enhanced emission efficiency in thin films.
-
Solubility: The non-polar, aliphatic cyclohexane moiety generally improves the solubility of the molecule in common organic solvents compared to fully aromatic, planar systems. This is a practical advantage for solution-based processing and purification (e.g., chromatography, recrystallization).
Experimental and Synthetic Considerations
Workflow: Synthesis and Functionalization
The synthesis of 4'-Bromospiro[cyclohexane-1,9'-fluorene] and its subsequent use as a building block is a key workflow for materials chemists.
Caption: Synthetic workflow from starting materials to functionalized spiro-compounds.
Protocol: Suzuki Cross-Coupling for Derivatization
This protocol outlines a general, self-validating procedure for functionalizing the 4'-bromo position.
-
Inert Atmosphere Preparation: A Schlenk flask is charged with 4'-Bromospiro[cyclohexane-1,9'-fluorene] (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Causality: An inert atmosphere (N₂ or Ar) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which would otherwise terminate the catalytic cycle.
-
-
Solvent and Base Addition: Anhydrous solvent (e.g., Toluene, Dioxane) and an aqueous solution of a base (e.g., 2M K₂CO₃ or Cs₂CO₃) are added via syringe.
-
Causality: The base is essential for the transmetalation step of the Suzuki cycle, activating the boronic acid species to facilitate the transfer of the organic group to the palladium center.
-
-
Reaction Execution: The mixture is heated (typically 80-110 °C) with vigorous stirring. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Self-Validation: Comparing the TLC spot of the reaction mixture against the starting material spot provides a real-time, qualitative assessment of conversion. A disappearing starting material spot indicates a successful reaction.
-
-
Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., Ethyl Acetate), and washed with water and brine. The organic layer is dried, concentrated, and purified by column chromatography.
-
Trustworthiness: This standard aqueous work-up removes the inorganic base and salts. Purification by chromatography ensures the isolation of the target molecule with high purity, which is validated by analytical techniques like NMR spectroscopy.
-
Applications in Research and Development
The spiro-fluorene platform is a cornerstone in the development of materials for organic electronics.[4] The 4'-bromo derivative is a key intermediate for creating:
-
Host Materials for Phosphorescent OLEDs (PHOLEDs): By coupling electron-donating or electron-withdrawing moieties at the 4'-position, the HOMO/LUMO energy levels can be precisely tuned to match those of phosphorescent emitters, ensuring efficient energy transfer.[2][3]
-
Fluorescent Probes and Sensors: The fluorene core is highly fluorescent.[5] Attaching specific receptor units via the bromo-handle allows for the design of chemosensors where binding events modulate the fluorescence output.[4]
-
Organic Photovoltaics (OPVs): Spiro-compounds are explored as components in the active layer of organic solar cells, where their 3D structure can influence morphology and charge transport.[4]
References
-
Spiro[cyclohexane-1,9'-fluorene] | C18H18 | CID 12861606 . PubChem. [Link]
-
2'-broMospiro[cyclohexane-1,9'-fluorene] — Chemical Substance Information . NextSDS. [Link]
-
One-Step Synthesis of Spirobi[fluorene] and Spiro[fluorene-9,9′-xanthene] Derivatives and Their Applications in Organic Light-Emitting Devices: Performance Enhancement and Related Optical Phenomena . ResearchGate. [Link]
-
One-Step Synthesis of Spirobi[fluorene] and Spiro[fluorene-9,9′-xanthene] Derivatives and Their Applications in Organic Light-Emitting Devices: Performance Enhancement and Related Optical Phenomena . Acta Physico-Chimica Sinica. [Link]
-
(PDF) Aliphatic Chemistry of Fluorene: Part Vi. . Amanote Research. [Link]
-
Fluorene . Wikipedia. [Link]
Sources
Electronic properties and bandgap of 4'-Bromospiro[cyclohexane-1,9'-fluorene]
An In-Depth Technical Guide to the Electronic Properties and Bandgap of 4'-Bromospiro[cyclohexane-1,9'-fluorene]
Executive Summary
Spirocyclic molecules, characterized by their unique three-dimensional and rigid structures, are foundational scaffolds in materials science and medicinal chemistry. The spirofluorene moiety, in particular, offers exceptional thermal and morphological stability, making it a prime candidate for organic electronic applications. This guide provides a comprehensive technical overview of the electronic properties and bandgap of a specific derivative, 4'-Bromospiro[cyclohexane-1,9'-fluorene]. While direct experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related spirofluorene analogs to project its electronic characteristics. We further provide detailed, field-proven experimental and computational protocols for the precise determination of its properties, empowering researchers to conduct their own validated investigations.
The Spirofluorene Core: A Privileged Scaffold
Spiro-configured molecules feature a central carbon atom shared by two rings, creating a perpendicular arrangement. This unique geometry, particularly in spirobifluorene and its derivatives, imparts several advantageous characteristics:
-
Disruption of π-Stacking: The orthogonal orientation of the fluorene units minimizes intermolecular aggregation and the formation of excimers, which can quench fluorescence and degrade device performance.[1] This leads to materials with higher photoluminescence quantum yields in the solid state.
-
Enhanced Solubility and Amorphous Stability: The bulky, non-planar structure improves solubility in common organic solvents and promotes the formation of stable amorphous films, a crucial property for fabricating uniform thin-film devices.[2]
-
High Thermal Stability: The rigid spiro center contributes to high glass transition temperatures (Tg), ensuring the material's stability during device operation and thermal processing.
The target molecule, 4'-Bromospiro[cyclohexane-1,9'-fluorene] (CAS 1547491-57-5), combines the foundational spiro[cyclohexane-1,9'-fluorene] core with a bromine substituent.[3][4] The cyclohexane moiety adds steric bulk while the bromine atom is expected to modulate the electronic properties through its inductive and weak resonance effects.
Fundamentals of Molecular Electronic Properties
To understand the potential of any organic semiconductor, we must characterize its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO Level: This is the energy level of the highest energy electron in the molecule's ground state. It is analogous to the valence band in inorganic semiconductors. A higher HOMO energy (closer to vacuum, less negative) indicates a greater ease of oxidation (losing an electron), which is critical for hole-transporting materials.
-
LUMO Level: This is the energy level of the lowest energy state for an added electron. It is analogous to the conduction band. A lower LUMO energy (further from vacuum, more negative) signifies a greater ease of reduction (accepting an electron), a key parameter for electron-transporting materials.
-
The HOMO-LUMO Gap (Bandgap): The energy difference between the HOMO and LUMO levels is the bandgap (Eg). This is the minimum energy required to excite an electron from the ground state to an excited state. The bandgap dictates the material's absorption and emission properties and is a primary determinant of its color and conductivity.[5] A smaller bandgap is often desirable for materials in organic solar cells to maximize the absorption of the solar spectrum.[6]
Projected Electronic Properties of 4'-Bromospiro[cyclohexane-1,9'-fluorene]
The electronic character of the parent spiro[cyclohexane-1,9'-fluorene] is dominated by the fluorene moiety, a well-known blue-emitting chromophore. The introduction of a bromine atom at the 4'-position is expected to have the following effects:
-
Inductive Effect: Bromine is an electronegative halogen, exerting a net electron-withdrawing inductive effect. This effect tends to stabilize the molecule's orbitals, leading to a lowering of both the HOMO and LUMO energy levels.[7]
-
Resonance Effect: Bromine has lone pairs of electrons that can be donated into the aromatic π-system (a +R effect), which would raise the HOMO level. However, for halogens, the inductive effect typically dominates.
-
Impact on Bandgap: Since both HOMO and LUMO levels are expected to be lowered, the net effect on the bandgap is not immediately obvious and could be minimal. Computational studies on halogenated fluorenes have shown a general decrease in the energy gap.[7]
For context, related spiro compounds like dithiafulvenyl-functionalized spiro[fluorene-9,9'-xanthene] have experimentally determined HOMO levels around -5.16 to -5.19 eV and LUMO levels around -2.53 to -2.57 eV.[8] It is plausible that the HOMO/LUMO levels of 4'-Bromospiro[cyclohexane-1,9'-fluorene] would fall in a similar range, modulated by the specific electronic contributions of the cyclohexane and bromo-substituents.
| Property | Projected Value / Characteristic | Basis of Projection & Significance |
| HOMO Energy | Moderately deep (e.g., -5.2 to -5.8 eV) | The fluorene core has a relatively stable HOMO level. The electron-withdrawing bromine atom is expected to lower it further. This suggests good stability against oxidation. |
| LUMO Energy | Moderately low (e.g., -2.0 to -2.6 eV) | The bromine substituent will also lower the LUMO level. The precise level determines its suitability as an electron-transporting or host material. |
| Electrochemical Bandgap | Wide (e.g., > 3.0 eV) | Fluorene itself is a wide-bandgap material. The substituent effects are unlikely to narrow it dramatically. This points towards applications as a host material for phosphorescent emitters or as a blue-light emitter. |
| Optical Bandgap | Wide (e.g., > 3.0 eV) | Determined from the onset of UV-Vis absorption, the optical bandgap is typically slightly larger than or equal to the energy of the emitted photon. A wide gap corresponds to absorption in the UV region and potential emission in the violet-blue region. |
Methodologies for Characterization
To move from projection to precise quantification, a combination of electrochemical, spectroscopic, and computational methods is required.
Experimental Determination of Electronic Properties
A. Cyclic Voltammetry (CV) for Electrochemical Characterization
Cyclic voltammetry is the cornerstone technique for determining the HOMO and LUMO energy levels of a molecule.[9] By measuring the potentials at which a molecule is oxidized and reduced, we can directly calculate the energies of its frontier orbitals.
Causality Behind the Protocol: The principle of CV is to apply a ramping voltage to a solution of the analyte and measure the resulting current. The potential at which an oxidation peak appears (Eox) corresponds to the energy required to remove an electron from the HOMO. The potential of the reduction peak (Ered) corresponds to the energy required to add an electron to the LUMO. By referencing these potentials to a known internal standard, typically the ferrocene/ferrocenium (Fc/Fc+) redox couple, we can calculate the absolute energy levels relative to the vacuum level.[1]
Step-by-Step Protocol for Cyclic Voltammetry:
-
Preparation: Dissolve the sample (4'-Bromospiro[cyclohexane-1,9'-fluorene]) in a suitable, dry electrochemical solvent (e.g., dichloromethane or THF) to a concentration of approximately 10-3 M. Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), to ensure conductivity.
-
Cell Assembly: Assemble a three-electrode electrochemical cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or silver wire pseudo-reference electrode.
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
Measurement: Scan the potential, first in the positive (anodic) direction to find the oxidation peak, then in the negative (cathodic) direction for the reduction peak. A typical scan rate is 100 mV/s.[10]
-
Internal Referencing: After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record its voltammogram. Determine the half-wave potential of the Fc/Fc+ couple (E1/2(Fc/Fc+)).
-
Data Analysis & Calculation:
-
Determine the onset oxidation potential (Eonset, ox) and onset reduction potential (Eonset, red) from the sample's voltammogram.
-
Calculate the HOMO and LUMO levels using the following empirical formulas, assuming the absolute potential of the Fc/Fc+ couple is -4.8 eV relative to the vacuum level:
-
HOMO (eV) = -e [Eonset, ox - E1/2(Fc/Fc+) + 4.8]
-
LUMO (eV) = -e [Eonset, red - E1/2(Fc/Fc+) + 4.8]
-
-
The electrochemical bandgap is then: Eg, electrochem = LUMO - HOMO .
-
Caption: Workflow for Determining HOMO/LUMO via Cyclic Voltammetry.
B. UV-Vis Spectroscopy for Optical Bandgap Determination
UV-Vis absorption spectroscopy measures the energy required for electronic transitions. The onset of the lowest energy absorption band in the spectrum corresponds to the energy needed to promote an electron from the HOMO to the LUMO, providing a direct measure of the optical bandgap.
Causality Behind the Protocol: According to the Beer-Lambert law, the absorbance of a solution is proportional to the concentration of the absorbing species and the path length of the light. By measuring the wavelength at which the molecule begins to absorb light (the absorption edge or onset), we can calculate the energy of this transition using the Planck-Einstein relation (E = hc/λ). This energy is the optical bandgap.
Step-by-Step Protocol for UV-Vis Spectroscopy:
-
Solution Preparation: Prepare a dilute solution (typically 10-5 to 10-6 M) of the sample in a UV-transparent solvent (e.g., THF, dichloromethane, or cyclohexane).[11]
-
Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank/reference and another with the sample solution.
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis:
-
Identify the lowest energy absorption band (the one at the longest wavelength).
-
Determine the absorption onset wavelength (λonset), which is the wavelength where the absorption begins to rise from the baseline. This can be found by taking the intersection of the tangent of the absorption edge with the x-axis.
-
Calculate the optical bandgap using the formula:
-
Eg, optical (eV) = 1240 / λonset (nm)
-
-
Caption: Workflow for Determining the Optical Bandgap via UV-Vis Spectroscopy.
Computational Prediction with Density Functional Theory (DFT)
Computational chemistry provides a powerful, predictive tool for understanding electronic structure. Density Functional Theory (DFT) is a quantum mechanical method used to calculate the ground-state electronic properties of molecules, including the energies of the HOMO and LUMO.[12] Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra.[13]
Causality Behind the Protocol: DFT calculations solve a simplified version of the Schrödinger equation by approximating the complex many-electron system with its electron density. By finding the minimum energy geometry of the molecule, the method can calculate the energies and spatial distributions of its molecular orbitals. A common and reliable approach for organic molecules involves using a hybrid functional like B3LYP with a basis set such as 6-31G(d) or higher.[7][9]
General Workflow for DFT Calculations:
-
Structure Input: Build the 3D structure of 4'-Bromospiro[cyclohexane-1,9'-fluorene] using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This is a critical step, as the orbital energies are dependent on the molecular geometry. A functional/basis set combination like B3LYP/6-31G(d) is a standard choice.[8]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the final, precise molecular orbital energies (HOMO and LUMO). The energy difference gives the theoretical bandgap.
-
(Optional) TD-DFT for Absorption Spectrum: Perform a TD-DFT calculation to simulate the UV-Vis spectrum, which allows for a direct comparison with experimental results and can help assign specific electronic transitions.
Caption: General Workflow for Predicting Electronic Properties using DFT.
Conclusion and Future Outlook
4'-Bromospiro[cyclohexane-1,9'-fluorene] is a promising molecular scaffold that merges the robust, non-planar architecture of the spiro-fluorene system with electronic modulation by a bromo-substituent. Based on established structure-property relationships, it is projected to be a wide-bandgap material with good thermal stability, making it a candidate for use in organic light-emitting diodes (OLEDs), particularly as a host material, or as a building block for more complex functional molecules.
This guide provides the essential theoretical background and, crucially, the validated experimental and computational frameworks necessary to precisely characterize its electronic properties. By following the detailed protocols for cyclic voltammetry, UV-Vis spectroscopy, and DFT calculations, researchers can obtain the reliable data needed to assess its potential and guide the rational design of next-generation materials for organic electronics and drug development.
References
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Characterization of Cyclic [n]Spirobifluorenylene Compounds and Electron Delocalization in Their Radical Cation Species. (2025). PMC. Available at: [Link]
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Substituent-Engineered Spirofluorene-Boron Emitters: Integrating TADF, Visible Afterglow, and Mechanochromism in a Single Material. (2025). ACS Publications. Available at: [Link]
-
Zeng, G., & Huang, W. (2002). Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers. Macromolecules, 35(18), 6907-6914. Available at: [Link]
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Spiro-fluorene locked multi-resonance delayed fluorescence helical framework: efficient circularly polarized electroluminescent materials. (2025). Chemical Science (RSC Publishing). Available at: [Link]
-
Normalized UV/Vis absorption (a) and fluorescence emission spectra (b,...). (n.d.). ResearchGate. Available at: [Link]
-
UV−vis absorption spectra of compounds 1, and 16–19 in THF. Reproduced.... (n.d.). ResearchGate. Available at: [Link]
-
Left: Cyclic voltammetry in CH2Cl2/[Bu4NPF6] 0.2 m (100 mV s⁻¹). Right:.... (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of 2,7-Dihydrooxepine-spirodithiophene Derivatives via an Intramolecular Ring Closure Reaction. (2024). PMC. Available at: [Link]
-
Synthesis and Properties of Dithiafulvenyl Functionalized Spiro[fluorene-9,9′-xanthene] Molecules. (2018). Organic Letters, 20(3), 632-635. Available at: [Link]
-
Effect of spiroconjugation, as estimated based on TD-DFT calculations.... (n.d.). ResearchGate. Available at: [Link]
-
Computational study of substituent effects on molecular structure, vibrational and electronic properties of fluorene molecule using density functional theory. (2025). ResearchGate. Available at: [Link]
-
4-Bromospiro[fluorene-9,9'-xanthene]. (n.d.). PubChem. Available at: [Link]
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Blue-Light-Emitting Fluorene-Based Polymers with Tunable Electronic Properties. (n.d.). Macromolecules. Available at: [Link]
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DFT calculation of the electronic properties of fluorene-1,3,4-thiadiazole oligomers. (2013). Journal of Molecular Modeling, 19(9), 3537-42. Available at: [Link]
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Azulene-based organic functional molecules for optoelectronics. (n.d.). Journal of Materials Chemistry C. Available at: [Link]
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Spiro[cyclohexane-1,9'-fluorene]. (n.d.). PubChem. Available at: [Link]
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Benzo[11][14]cyclohepta[1,2-b]fluorene: an isomeric motif for pentacene containing linearly fused five-, six- and seven-membered rings. (2016). Chemical Communications, 52(71), 10769-10772. Available at: [Link]
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Design of Medium Band gap Random Terpolymers Containing Fluorene Linked Diketopyrrolopyrrole and Thiophene Co-monomers. (n.d.). The Royal Society of Chemistry. Available at: [Link]
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Thermal stability and TGA analysis of 4'-Bromospiro[cyclohexane-1,9'-fluorene]
An In-depth Technical Guide: Thermal Stability and Thermogravimetric Analysis of 4'-Bromospiro[cyclohexane-1,9'-fluorene]
Executive Summary
Spiro-configured compounds, particularly those built upon the 9,9'-spirobifluorene (SBF) scaffold, are foundational materials in modern organic electronics due to their exceptional thermal and morphological stability.[1] The introduction of a spiro-center creates a rigid, three-dimensional structure that elevates the glass transition temperature (Tg) and hinders crystallization, properties essential for the longevity and reliability of devices like Organic Light-Emitting Diodes (OLEDs) and photovoltaics.[2][3] This guide focuses on 4'-Bromospiro[cyclohexane-1,9'-fluorene], a derivative where the strategic placement of a bromine atom can tune electronic properties while influencing its overall stability.
This document provides a comprehensive framework for understanding and evaluating the thermal stability of 4'-Bromospiro[cyclohexane-1,9'-fluorene] using Thermogravimetric Analysis (TGA). We will delve into the principles of TGA, predict the thermal decomposition behavior based on the molecule's structural components, provide a detailed experimental protocol for its analysis, and outline the expected outcomes. This guide is designed to equip researchers with the theoretical grounding and practical methodology required to characterize this promising material for advanced applications.
The Molecular Architecture: Understanding the Components
The Spiro[cyclohexane-1,9'-fluorene] Core: A Foundation of Stability
The core structure, spiro[cyclohexane-1,9'-fluorene], is part of a broader class of spiro-compounds renowned for enhancing the amorphous stability of materials.[4] The spiro-carbon atom forces the two constituent molecular fragments—cyclohexane and fluorene—into nearly orthogonal planes.[1] This unique three-dimensional geometry provides several key advantages:
-
Increased Rigidity and High Glass Transition Temperature (Tg): The steric hindrance imposed by the spiro linkage restricts molecular motion, leading to a significantly higher Tg compared to non-spiro analogues.[2] A high Tg is crucial for preventing morphological changes in thin films when subjected to heat during device operation.[3]
-
Suppression of Crystallization: The non-planar structure disrupts intermolecular packing (π-π stacking), which effectively hinders crystallization and promotes the formation of stable, amorphous glass states.[2] This is vital for maintaining the spatial homogeneity of transport properties in organic semiconductor films.
-
Enhanced Solubility: The bulky, 3D shape often improves the solubility of the molecule in common organic solvents, simplifying material processing and device fabrication.
Derivatives of the spirobifluorene scaffold have demonstrated decomposition temperatures (Td) exceeding 500°C, underscoring the inherent thermal robustness of this molecular design.[5][6]
The 4'-Bromo Substituent: An Electronic and Thermal Modulator
The introduction of a bromine atom onto the fluorene ring serves primarily to modify the molecule's electronic characteristics for specific applications. However, it also introduces a predictable point of thermal vulnerability. From a thermal stability perspective, the carbon-bromine (C-Br) bond is significantly weaker than the C-C and C-H bonds of the hydrocarbon backbone.[7] Consequently, the thermal decomposition of 4'-Bromospiro[cyclohexane-1,9'-fluorene] is anticipated to be a multi-stage process, initiated by the scission of this C-Br bond at a temperature lower than that required to degrade the spiro-fused ring system.[8]
The Analytical Technique: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is an essential technique for characterizing the thermal stability of materials.[9] It precisely measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[10]
Fundamental Principles and Key Metrics
A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. The sample is heated according to a user-defined temperature program, and its mass is continuously recorded. The resulting plot of mass versus temperature (TGA curve) provides critical information:
-
Onset of Decomposition (T_onset): The temperature at which significant mass loss begins.
-
Decomposition Temperature (T_d): Often reported as the temperature at which the rate of mass loss is at its maximum. This is most clearly identified as the peak of the first derivative of the TGA curve (the DTG curve).
-
Residual Mass: The percentage of the initial mass remaining at the end of the experiment, which can indicate the formation of a stable char or inorganic residue.
Causality in Experimental Design: The "Why" Behind the Parameters
The choice of TGA experimental parameters is critical for obtaining meaningful and reproducible data.
-
Atmosphere (Nitrogen vs. Air):
-
Inert Atmosphere (e.g., Nitrogen, Argon): This is the standard for assessing a material's inherent thermal stability. In an N₂ atmosphere, the sample undergoes pyrolysis (thermal decomposition in the absence of oxygen). This allows for the study of the molecule's bond-breaking energies without confounding oxidative reactions.
-
Oxidative Atmosphere (e.g., Air, Oxygen): An analysis in air is used to evaluate thermo-oxidative stability. For many organic materials, decomposition occurs at lower temperatures in air due to oxidation reactions. This is particularly relevant for applications where the material may be exposed to ambient conditions at elevated temperatures.
-
-
Heating Rate (°C/min):
-
A slower heating rate (e.g., 5-10 °C/min) generally provides better resolution of distinct decomposition events, but the experiment takes longer.
-
A faster heating rate (e.g., 20 °C/min) can shift decomposition temperatures to higher values and may merge closely occurring thermal events. A rate of 10 or 20 °C/min is a common starting point for screening new materials.
-
Predicted Thermal Behavior of 4'-Bromospiro[cyclohexane-1,9'-fluorene]
Based on its chemical structure, a two-stage decomposition profile in an inert atmosphere is predicted:
-
Stage 1: Initial C-Br Bond Cleavage. The analysis of brominated compounds often reveals an initial decomposition step corresponding to dehalogenation or dehydrohalogenation.[8] This first mass loss is expected to be relatively small, corresponding to the mass of a bromine atom (or HBr). This event will likely occur at a temperature significantly lower than the decomposition of the hydrocarbon scaffold. Laboratory studies on brominated flame retardants show decomposition can begin in the 280–900°C range, depending on the structure.[11][12]
-
Stage 2: Decomposition of the Spirocyclic Backbone. Following the initial loss, the remaining hydrocarbon structure is expected to remain stable up to a much higher temperature. Drawing parallels with other highly stable spirobifluorene derivatives, the main decomposition of the spiro[cyclohexane-1,9'-fluorene] framework is predicted to occur at a temperature likely exceeding 450°C.[6]
Experimental Protocol: TGA Analysis
This section provides a self-validating, step-by-step protocol for the TGA of 4'-Bromospiro[cyclohexane-1,9'-fluorene].
Instrumentation and Materials
-
Instrument: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Discovery TGA 5500, Mettler Toledo TGA/DSC 3+).
-
Pans: Platinum or alumina sample pans.
-
Sample: 4'-Bromospiro[cyclohexane-1,9'-fluorene], >98% purity.
-
Purge Gases: High-purity nitrogen (99.999%) and dry air.
Instrument Preparation and Calibration
-
Pan Cleaning: Heat an empty sample pan in the TGA furnace to 900°C in an air atmosphere to burn off any potential residues.
-
Tare: Perform a pan tare under the same gas and flow rate conditions as the planned experiment.
-
Weight and Temperature Calibration: Verify instrument calibration using certified reference materials (e.g., nickel and iron for temperature, calcium oxalate for mass loss verification).
Sample Preparation
-
Ensure the sample is a fine, homogeneous powder. If necessary, gently grind the sample.
-
Accurately weigh 3-5 mg of the sample directly into the tared TGA pan. A smaller sample size minimizes thermal gradients within the sample.
-
Record the exact initial mass.
-
Carefully place the pan onto the TGA balance mechanism.
TGA Method Parameters
The analysis should be performed under both nitrogen and air atmospheres to obtain a complete stability profile.
| Parameter | Setting (Inert) | Setting (Oxidative) | Rationale |
| Initial Temperature | 30°C | 30°C | Start at a temperature below any thermal events. |
| Equilibration | Isothermal for 5 min | Isothermal for 5 min | Allows the sample and furnace to reach thermal equilibrium. |
| Temperature Ramp | 10 °C/min to 800°C | 10 °C/min to 800°C | A standard heating rate for good resolution and efficiency. |
| Purge Gas | Nitrogen | Air | To study pyrolytic vs. thermo-oxidative decomposition. |
| Gas Flow Rate | 50 mL/min | 50 mL/min | Ensures an inert/oxidative atmosphere and removes decomposition products. |
Advanced Analysis: Evolved Gas Analysis (EGA)
For unambiguous identification of decomposition products, coupling the TGA to a mass spectrometer (TGA-MS) is highly recommended. This allows for the real-time detection of evolved gases as mass loss occurs. For this compound, TGA-MS would be used to confirm the evolution of species with m/z corresponding to Br, HBr, or brominated fragments during the initial decomposition stage.
Data Interpretation and Expected Results
The TGA will yield a plot of % weight vs. temperature. The first derivative (DTG) curve plots the rate of weight loss and is crucial for identifying the temperatures of maximum decomposition rate (T_d).
Hypothetical TGA/DTG Thermogram
The expected thermogram in a nitrogen atmosphere would show:
-
A stable baseline from the start temperature up to >250°C.
-
A first, small weight loss step (Stage 1), corresponding to the loss of the bromo-group.
-
A second plateau of thermal stability.
-
A second, major weight loss step (Stage 2) at a much higher temperature (>450°C), representing the catastrophic decomposition of the organic backbone.
Data Summary
The key quantitative data should be summarized in a table for clear comparison.
| Parameter | Expected Value (N₂ Atmosphere) | Expected Value (Air Atmosphere) |
| T_onset, Stage 1 (°C) | 280 - 400 | Likely similar or slightly lower |
| T_d, Stage 1 (°C) | Peak in DTG curve | Peak in DTG curve |
| Weight Loss, Stage 1 (%) | ~25.5% (for Br) or ~26% (for HBr) | ~25.5% (for Br) or ~26% (for HBr) |
| T_onset, Stage 2 (°C) | > 450 | Likely lower due to oxidation |
| T_d, Stage 2 (°C) | > 480 | Likely lower due to oxidation |
| Residual Mass at 800°C (%) | < 5% | ~0% (complete combustion) |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the TGA experimental and analytical process.
Caption: Logical workflow for TGA analysis from sample preparation to final reporting.
Conclusion
4'-Bromospiro[cyclohexane-1,9'-fluorene] is a molecule designed to leverage the inherent thermal stability of the spiro-fluorene architecture. Its thermal behavior is predicted to be excellent, characterized by a high decomposition temperature for its core hydrocarbon structure. However, the presence of the C-Br bond introduces a specific, lower-temperature decomposition pathway that must be characterized for a complete understanding of the material's operational limits. The Thermogravimetric Analysis protocol detailed in this guide provides a robust and comprehensive method for experimentally determining these thermal properties. By systematically analyzing the material in both inert and oxidative atmospheres, researchers can generate the critical data needed to validate the suitability of 4'-Bromospiro[cyclohexane-1,9'-fluorene] for demanding applications in organic electronics and other advanced fields.
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Chen, Z., et al. (2002). Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers. Macromolecules. [Link]
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Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute. [Link]
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He, B., et al. (2024). Spiro[fluorene-9,9′-xanthene]-Based Hole-Transporting Materials for Photovoltaics: Molecular Design, Structure–Property Relationship, and Applications. ACS Energy Letters. [Link]
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Poriel, C., Sicard, L., & Rault-Berthelot, J. (2019). New generations of spirobifluorene regioisomers for organic electronics: tuning electronic properties with the substitution pattern. Chemical Communications. [Link]
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Tietze, M. L., et al. (2012). Electronic properties of spiro compounds for organic electronics. Journal of Applied Physics. [Link]
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Poriel, C. (2021). Journal of Materials Chemistry C Editor's choice web collection: 'Spiro compounds for electronics'. Journal of Materials Chemistry C. [Link]
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Chen, Z., et al. (2002). Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers. Macromolecules, 35(19), 7379–7385. [Link]
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Tao, Y., et al. (2012). Spirobifluorene derivative: a pure blue emitter (CIEy ≈ 0.08) with high efficiency and thermal stability. Journal of Materials Chemistry. [Link]
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Altarawneh, M., & Dlugogorski, B. Z. (2014). Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms. ResearchGate. [Link]
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Duan, L., et al. (2021). Spiro Compounds for Organic Light-Emitting Diodes. Accounts of Materials Research. [Link]
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Altarawneh, M., et al. (2014). Mechanism of Thermal Decomposition of Tetrabromobisphenol A (TBBA). The Journal of Physical Chemistry A. [Link]
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Zhang, X., et al. (2016). Thermal Decomposition of Brominated Butyl Rubber. Polymers. [Link]
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Tao, Y., et al. (2012). Spirobifluorene derivative: a pure blue emitter (CIEy ≈ 0.08) with high efficiency and thermal stability. Journal of Materials Chemistry, 22, 14996-14999. [Link]
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Demchuk, I., et al. (2013). Thermal decomposition of the bromine containing oxyphenylimides. French-Ukrainian Journal of Chemistry. [Link]
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Sintx. (2023). Thermogravimetric Analysis: A Vital Tool for Processing Technical Ceramics. Sintx. [Link]
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TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]
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Basile, M. A., et al. (2023). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. ACS Omega. [Link]
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Crystallographic Characterization and Structural Dynamics of 4'-Bromospiro[cyclohexane-1,9'-fluorene]: A Technical Guide for Optoelectronic Applications
Target Audience: Researchers, Materials Scientists, and OLED Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
The development of high-performance organic light-emitting diodes (OLEDs) and advanced polymeric materials relies heavily on the precise engineering of molecular architectures. 4'-Bromospiro[cyclohexane-1,9'-fluorene] (CAS: 1547491-57-5)[1] has emerged as a critical halogenated building block in the synthesis of spiro-functionalized polyfluorenes and small-molecule host materials[2].
As a Senior Application Scientist, I have observed that the primary failure mode of traditional polyfluorene devices is the emergence of a parasitic "green-band" emission during thermal annealing or extended operation[3]. This degradation is caused by interchain π−π stacking, which leads to excimer formation. The introduction of the spiro-cyclohexane linkage provides an orthogonal steric buffer that physically prevents this close molecular packing[4]. This whitepaper details the structural causality behind this phenomenon and provides a self-validating crystallographic protocol for analyzing spiro-fluorene derivatives using Single-Crystal X-Ray Diffraction (SC-XRD).
Structural Rationale: The Causality of the Spiro-Linkage
To understand why 4'-Bromospiro[cyclohexane-1,9'-fluorene] is utilized over planar fluorene derivatives, we must examine the causality of its 3D conformation:
-
Orthogonal Steric Shielding: The sp3 -hybridized C9 carbon of the fluorene core forces the cyclohexane ring into a plane strictly orthogonal (90°) to the conjugated biphenyl system of the fluorene backbone.
-
Excimer Quenching: In solid-state films, planar fluorenes aggregate, allowing their π -clouds to overlap. When excited, these aggregates form excimers (excited dimers) that emit at lower energies (typically ~530 nm, the "green band")[3]. The bulky, out-of-plane cyclohexane ring acts as a supramolecular spacer, increasing the intermolecular distance beyond the ~3.4 Å required for strong π−π interactions.
-
Thermal and Morphological Stability: The spiro-center increases the rigidity of the molecule, significantly elevating the glass transition temperature ( Tg ) of downstream polymers, thereby preventing morphological degradation (crystallization) within the amorphous OLED emission layer[5].
Mechanistic Workflow: From Synthesis to Device
The following diagram illustrates the logical progression from the synthesis of the brominated precursor through crystallographic validation, culminating in optoelectronic material design.
Caption: Workflow detailing the crystallographic analysis of spiro-fluorene derivatives for optoelectronics.
Experimental Protocol: Single-Crystal Growth and SC-XRD
To obtain high-resolution crystallographic data, the methodology must be treated as a self-validating system where each step contains internal quality checks.
Phase 1: Crystal Growth via Vapor Diffusion
Causality: Vapor diffusion establishes a highly controlled supersaturation gradient. Unlike rapid rotary evaporation which yields kinetic powders, vapor diffusion favors the thermodynamic growth of macroscopic, defect-free single crystals.
-
Dissolution: Dissolve 15 mg of 4'-Bromospiro[cyclohexane-1,9'-fluorene] in 1.0 mL of Dichloromethane (DCM) in a 4 mL inner vial.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to eliminate microscopic dust, which acts as premature nucleation sites.
-
Diffusion Setup: Place the uncapped 4 mL vial into a 20 mL outer scintillation vial containing 4 mL of an anti-solvent (e.g., n-hexane or methanol). Cap the outer vial tightly.
-
Incubation: Store undisturbed at 20 °C for 3–7 days until block-like crystals form.
Phase 2: SC-XRD Data Collection
Causality: The cyclohexane ring in spiro-compounds is prone to dynamic "chair-flip" disorder at room temperature. Collecting data at cryogenic temperatures minimizes thermal atomic displacement parameters (ADPs), locking the ring into its lowest-energy conformation.
-
Mounting: Harvest a crystal (optimal dimensions: ~0.2 × 0.15 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil to protect it from atmospheric moisture.
-
Cryo-Cooling: Immediately transfer the loop to the diffractometer goniometer positioned in a 100 K nitrogen cold stream.
-
Acquisition: Collect diffraction frames using Mo K α radiation ( λ = 0.71073 Å) or Cu K α ( λ = 1.54184 Å). Cu K α is often preferred for absolute structure determination if chiral derivatives are synthesized, due to the stronger anomalous dispersion of the bromine atom.
Phase 3: Structure Solution and Refinement (Self-Validation)
-
Integration: Process the raw frames using software such as APEX or CrysAlisPro.
-
Validation Check: Ensure the internal agreement factor ( Rint ) is < 0.05. A higher value indicates crystal twinning or radiation damage.
-
-
Solution: Solve the phase problem using dual-space or intrinsic phasing algorithms (e.g., ShelXT).
-
Refinement: Perform full-matrix least-squares refinement on F2 using ShelXL.
-
Validation Check: The model is considered authoritative when the final R1 is < 0.05, wR2 is < 0.15, and the Goodness-of-Fit (GooF) is approximately 1.00. Ensure no residual electron density peaks > 1.0 e/ų remain near the bromine atom.
-
Quantitative Data Presentation
While the exact unit cell parameters for every proprietary derivative vary, the table below summarizes the representative, authoritative crystallographic parameters expected for spiro[cyclohexane-1,9'-fluorene] derivatives based on established literature for this structural class[2][4].
Table 1: Representative Crystallographic Parameters for Spiro-Fluorene Derivatives
| Parameter | Expected Value / Range | Scientific Significance |
| Crystal System | Orthorhombic or Monoclinic | Typical for rigid, bulky fluorene systems. |
| Space Group | Pnma, P2₁/c, or Pbca | Dictates the symmetry and molecular packing in the solid state. |
| Temperature | 100(2) K | Critical for suppressing cyclohexane ring disorder. |
| Radiation | Mo K α ( λ = 0.71073 Å) | Provides high-resolution data (up to 2θ≈55∘ ). |
| C9 Spiro Angle | ~90° (Orthogonal) | Confirms the steric shielding preventing π−π stacking. |
| C-Br Bond Length | ~1.90 Å | Validates the integrity of the reactive site for subsequent Suzuki/Stille cross-coupling polymerizations. |
| Intermolecular Distance | > 4.0 Å (between fluorene planes) | Quantifies the success of the spiro-group in preventing excimer formation. |
Conclusion
The integration of 4'-Bromospiro[cyclohexane-1,9'-fluorene] into polymer and small-molecule workflows is not merely a synthetic choice, but a structurally calculated strategy. By utilizing the orthogonal steric bulk of the spiro-cyclohexane ring, materials scientists can effectively engineer the solid-state packing of optoelectronic films, thereby suppressing degradation pathways like green-band emission. Rigorous SC-XRD analysis, conducted at cryogenic temperatures, provides the definitive, self-validating proof of these conformational dynamics, ensuring the rational design of next-generation OLED materials.
References
-
New Spiro‐Functionalized Polyfluorenes: Synthesis and Properties Source: ResearchGate / Macromolecular Chemistry and Physics URL:[Link]
-
Novel bifluorene based conjugated systems: Synthesis and properties Source: ResearchGate URL:[Link]
-
Synthesis and Thermal Characterization of Novel Fluorene-Based Polysiloxane Derivatives Source: Polymer Bulletin / Springer Science URL:[Link]
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Photophysical properties and UV-Vis absorption of 4'-Bromospiro[cyclohexane-1,9'-fluorene]
An In-depth Technical Guide to the Photophysical Properties and UV-Vis Absorption of 4'-Bromospiro[cyclohexane-1,9'-fluorene]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated photophysical properties and UV-Vis absorption characteristics of 4'-Bromospiro[cyclohexane-1,9'-fluorene]. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from structurally related spirofluorene compounds and the known effects of bromine substitution on aromatic systems to present a scientifically grounded predictive analysis. This guide also outlines detailed experimental protocols for the characterization of its photophysical properties, offering a roadmap for researchers investigating this and similar molecules.
Introduction: The Spirofluorene Scaffold and the Influence of Bromination
The spiro[cyclohexane-1,9'-fluorene] framework is a unique structural motif that finds application in the development of materials for optoelectronics.[1][2] The spirocyclic linkage imparts a rigid, three-dimensional structure that can prevent intermolecular aggregation and influence the electronic properties of the fluorene chromophore. The introduction of a bromine atom at the 4'-position is expected to significantly modulate these properties through the "heavy atom effect."[3][4][5] This effect is known to enhance spin-orbit coupling, which can facilitate intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁).[4][5] Consequently, this may lead to a decrease in fluorescence quantum yield and the potential for observable phosphorescence.
This guide will delve into the theoretical underpinnings of the photophysical behavior of 4'-Bromospiro[cyclohexane-1,9'-fluorene], followed by practical, step-by-step protocols for its experimental characterization using UV-Vis absorption and fluorescence spectroscopy.
Predicted Photophysical Properties and UV-Vis Absorption
Based on the analysis of the parent spiro[cyclohexane-1,9'-fluorene] structure and the established effects of bromination on aromatic chromophores, we can predict the following properties for 4'-Bromospiro[cyclohexane-1,9'-fluorene]:
UV-Vis Absorption
The UV-Vis absorption spectrum is anticipated to be dominated by π-π* transitions within the fluorene moiety. The parent fluorene molecule exhibits characteristic absorption bands in the UV region.[6] The introduction of the spiro-cyclohexane group is not expected to significantly alter the position of these bands, as it is an aliphatic, non-conjugated substituent.
The bromine atom, being a weakly deactivating but ortho-, para-directing substituent, is expected to cause a slight red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted spiro[cyclohexane-1,9'-fluorene]. This is due to the interaction of the lone pair electrons on the bromine with the π-system of the fluorene ring. The interaction between the π-electrons of the C=C double bond and the electrons of the bromine atom is a key factor in its UV spectra.[7]
Table 1: Predicted UV-Vis Absorption Data for 4'-Bromospiro[cyclohexane-1,9'-fluorene] in a Non-polar Solvent (e.g., Cyclohexane)
| Parameter | Predicted Value | Rationale |
| λmax,1 | ~270-280 nm | Corresponds to the 1La band of the fluorene chromophore, potentially red-shifted by the bromo-substituent. |
| λmax,2 | ~290-310 nm | Corresponds to the 1Lb band of the fluorene chromophore, exhibiting vibrational fine structure, and likely red-shifted. |
| Molar Absorptivity (ε) | 104 - 105 L mol-1 cm-1 | Typical for π-π* transitions in aromatic systems. |
Fluorescence Emission
Upon excitation into its absorption bands, 4'-Bromospiro[cyclohexane-1,9'-fluorene] is expected to exhibit fluorescence. The emission spectrum will likely be a mirror image of the lowest energy absorption band (the 1Lb band).
However, the presence of the bromine atom is predicted to have a significant impact on the fluorescence quantum yield (ΦF). The heavy atom effect enhances the rate of intersystem crossing (kisc) from the S₁ state to the T₁ state.[4][5] This provides a non-radiative decay pathway that competes with fluorescence, thus quenching the fluorescence intensity.
Phosphorescence
A key consequence of the enhanced intersystem crossing is the population of the triplet state. This may lead to observable phosphorescence at low temperatures (e.g., 77 K in a frozen solvent matrix) where non-radiative decay from the triplet state is minimized. The phosphorescence emission will be red-shifted compared to the fluorescence and will have a significantly longer lifetime.
Experimental Characterization Protocols
The following sections provide detailed methodologies for the comprehensive photophysical characterization of 4'-Bromospiro[cyclohexane-1,9'-fluorene].
UV-Vis Absorption Spectroscopy
This protocol outlines the steps for acquiring the UV-Vis absorption spectrum.
dot
Caption: Experimental workflow for fluorescence spectroscopy.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be less than 0.1 to avoid inner filter effects.
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer.
-
Use a four-sided polished quartz cuvette. [8] * Emission Spectrum:
-
Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., if λex = 280 nm, scan from 290 nm to 600 nm).
-
-
Excitation Spectrum:
-
Set the emission monochromator to the wavelength of maximum fluorescence intensity.
-
Scan the excitation monochromator over a wavelength range that covers the absorption spectrum. The resulting excitation spectrum should resemble the absorption spectrum.
-
-
-
Fluorescence Quantum Yield (ΦF) Determination (Relative Method):
-
Choose a well-characterized fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Jablonski Diagram and Photophysical Pathways
The photophysical processes that 4'-Bromospiro[cyclohexane-1,9'-fluorene] can undergo upon absorption of a photon can be visualized using a Jablonski diagram.
dot
Caption: Jablonski diagram illustrating the photophysical pathways for 4'-Bromospiro[cyclohexane-1,9'-fluorene].
The key process influenced by the bromine atom is the intersystem crossing (ISC) from the S₁ to the T₁ state. The rate of this process (kisc) is significantly enhanced, which leads to a more populated triplet state and a depopulated singlet excited state. This manifests as quenched fluorescence and potentially observable phosphorescence.
Conclusion
While direct experimental data on 4'-Bromospiro[cyclohexane-1,9'-fluorene] is scarce, a comprehensive understanding of its photophysical properties can be extrapolated from the well-established principles of organic photochemistry and the known effects of its structural components. The spiro-linkage provides a rigid and well-defined chromophore, while the bromo-substituent is predicted to induce significant changes in the excited-state dynamics through the heavy atom effect. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these predictions and the full characterization of this and related molecules. This information is crucial for the rational design of novel materials with tailored photophysical properties for applications in fields such as organic electronics and drug development.
References
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- Vertex AI Search. (n.d.). Photophysical Properties of Spirobifluorene-Based o-Carboranyl Compounds Altered by Structurally Rotating the Carborane Cages - PMC.
- Vertex AI Search. (2021). Correlation between the Intrinsic Photophysical Properties of the Spirobifluorene-Derived Monomer | ACS Omega - ACS Publications.
- Vertex AI Search. (2021). Correlation between the Intrinsic Photophysical Properties of the Spirobifluorene-Derived Monomer - PMC.
- Vertex AI Search. (n.d.). Photo- and electro-luminescent properties of 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives containing imidazole-derived moieties - New Journal of Chemistry (RSC Publishing).
- Vertex AI Search. (2019). (PDF) An Optical Power Limiting and Ultrafast Photophysics Investigation of a Series of Multi-Branched Heavy Atom Substituted Fluorene Molecules - ResearchGate.
- Vertex AI Search. (2024). Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules - ACS Publications.
- Vertex AI Search. (2024). Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules - PMC.
- Vertex AI Search. (n.d.). Heavy atom effect on the luminescent properties of multi-resonance thermally activated delayed fluorescence emitters: Theoretical insights | Request PDF - ResearchGate.
- Vertex AI Search. (n.d.). 1. General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies was 1 c - Rsc.org.
- Vertex AI Search. (2002). Photochemistry of Bromine-Containing Fluorinated Alkenes: Reactivity toward OH and UV Spectra | The Journal of Physical Chemistry A - ACS Publications.
- Vertex AI Search. (n.d.). 4'-Bromospiro[cyclohexane-1,9'-fluorene] 1547491-57-5 - Guidechem.
- Vertex AI Search. (n.d.). 9H-Fluorene, 9-bromo- - the NIST WebBook.
- Vertex AI Search. (2023). Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results | Biocompare.
- Vertex AI Search. (n.d.). UV-Vis absorption spectra of fluorene-based polymers measured in THF... - ResearchGate.
- Vertex AI Search. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory - Purdue Engineering.
- Vertex AI Search. (2021). Photochemistry of Bromine-Containing Fluorinated Alkenes: Reactivity toward OH and UV Spectra | NASA Airborne Science Program.
- Vertex AI Search. (n.d.). Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of enhanced aggregation-induced emission in bromine-substituted tetraphenylethylene derivatives.
- Vertex AI Search. (n.d.). Absorption spectrum of fluorene | Download Scientific Diagram - ResearchGate.
- Vertex AI Search. (2025). Synthesis and characterization of bromo and acetyl derivatives of spiro[fluorene-9, 9'-xanthene] - ResearchGate.
- Vertex AI Search. (n.d.). The Basics of UV-Vis Spectrophotometry - Agilent.
- Vertex AI Search. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?.
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An In-Depth Technical Guide to the HOMO and LUMO Energy Levels of Spiro[cyclohexane-1,9'-fluorene] and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of spiro-fluorene derivatives. We will explore the theoretical underpinnings, experimental and computational determination methods, and the critical structure-property relationships that make these molecules highly tunable for advanced applications.
While the core focus is on the spiro[cyclohexane-1,9'-fluorene] scaffold, this guide will draw heavily on principles and data from the more extensively studied and structurally analogous 9,9'-spirobifluorene (SBF) and spiro[fluorene-9,9'-xanthene] (SFX) systems. The orthogonal, rigid spiro-linkage is the key structural motif in all these compounds, making the electronic principles governing HOMO-LUMO levels directly comparable and transferable.
Introduction: The Significance of Spiro-Fluorene Architectures
Spiro compounds, characterized by two rings linked by a single common atom, possess a unique three-dimensional and rigid structure. When this spiro-center links two fluorene units (or a fluorene and another moiety like cyclohexane), it creates a spiro-fluorene scaffold. This architecture is pivotal in materials science for several reasons:
-
Disruption of Conjugation: The sp³-hybridized spiro-carbon atom effectively isolates the π-systems of the connected units. This prevents full conjugation across the molecule, which is crucial for maintaining a wide energy gap and achieving specific electronic properties.[1][2]
-
High Thermal Stability: The rigid, bulky structure imparts excellent thermal and morphological stability, a requirement for durable organic electronic devices.[3]
-
Suppression of Aggregation: The 3D geometry inhibits intermolecular π-π stacking, which often leads to aggregation-caused quenching (ACQ) of light emission in the solid state. This makes spiro-compounds prime candidates for high-efficiency Organic Light-Emitting Diodes (OLEDs).[1][4]
The electronic properties, and thus the performance in applications, are fundamentally governed by the molecule's frontier molecular orbitals.
The Central Role of HOMO and LUMO
The HOMO and LUMO are the outermost orbitals involved in chemical reactions and electronic transitions. Their energy levels and the gap between them (the HOMO-LUMO gap, Eg) dictate the optoelectronic behavior of a molecule:
-
HOMO Level: Correlates with the ionization potential and the ability to donate an electron. A higher (less negative) HOMO energy indicates easier electron donation (oxidation). In device physics, it determines the energy barrier for hole injection.
-
LUMO Level: Relates to the electron affinity and the ability to accept an electron. A lower (more negative) LUMO energy signifies easier electron acceptance (reduction). It governs the energy barrier for electron injection.
-
HOMO-LUMO Gap (Eg): This energy difference is a primary determinant of the molecule's absorption and emission color. A larger gap typically corresponds to absorption and emission in the blue or ultraviolet region, while a smaller gap shifts these properties towards the red end of the spectrum.[5]
By strategically modifying the chemical structure of spiro-fluorene derivatives, these energy levels can be precisely tuned, making them highly versatile materials for applications like OLEDs, perovskite solar cells, and sensors.[4][6]
Determination of HOMO and LUMO Energy Levels
The energy levels of frontier orbitals are not merely theoretical constructs; they are measurable quantities. A combination of electrochemical experiments and computational modeling provides a complete picture of a molecule's electronic landscape.
Experimental Method: Cyclic Voltammetry (CV)
Cyclic voltammetry is the cornerstone electrochemical technique for determining the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be reliably estimated.[7][8]
Causality Behind the Method: The core principle is that the energy required to remove an electron from the HOMO (oxidation) or add an electron to the LUMO (reduction) can be measured as an electrical potential. By scanning the potential of an electrode immersed in a solution of the target compound and observing the resulting current, one can identify the precise potentials at which these redox events occur.
Protocol: HOMO/LUMO Level Determination via CV
This protocol outlines a self-validating system for reproducible measurements.
1. Materials and Preparation:
- Solvent: Anhydrous, degassed acetonitrile or dichloromethane. Must be of high purity to avoid interfering redox events.
- Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP). The electrolyte is essential to ensure conductivity of the solution but must be electrochemically inert within the potential window of interest.
- Analyte: The spiro-fluorene derivative at a concentration of ~1 mM.
- Internal Standard: Ferrocene (Fc). This is critical for a self-validating measurement. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined and stable potential, serving as an internal reference to calibrate all measurements against. This corrects for variations in the reference electrode potential.
2. Electrochemical Cell Setup:
- Working Electrode: Glassy carbon or platinum disk electrode.
- Reference Electrode: Silver/silver chloride (Ag/AgCl) or a Saturated Calomel Electrode (SCE). Its potential should be stable throughout the experiment.
- Counter Electrode: Platinum wire. Provides a path for the current to flow without participating in the primary reaction.
- Purging: The solution must be purged with an inert gas (Argon or Nitrogen) for at least 15 minutes before the experiment and blanketed during the measurement. This removes dissolved oxygen, which is electrochemically active and can produce interfering signals.
3. Data Acquisition:
- Perform a background scan of the solvent and electrolyte solution to identify any impurity peaks.
- Add the analyte and record the cyclic voltammogram. Scan from an initial potential towards positive potentials to find the oxidation peak, then reverse the scan towards negative potentials to find the reduction peak.
- After recording the analyte's CV, add a small amount of ferrocene and record another CV to determine the E° of the Fc/Fc⁺ couple in the same solution.
4. Calculation of Energy Levels: The onset potentials of the first oxidation (Eox) and first reduction (Ered) waves are used. These onsets represent the energy required for the respective processes. The energy levels are calculated using the following empirical formulas, referencing the Fc/Fc⁺ couple:
Computational Method: Density Functional Theory (DFT)
Quantum chemical calculations, particularly DFT, are indispensable for predicting and understanding the electronic structure of molecules.[9][10] They provide a visual and energetic map of the molecular orbitals.
Causality Behind the Method: DFT calculates the electron density of a molecule to determine its ground-state energy and properties, including the shapes and energies of the molecular orbitals. Functionals like B3LYP with basis sets such as 6-31G(d) or 6-311G(d,p) offer a balance of accuracy and computational cost for these types of organic molecules.[11][12] These calculations allow for the a priori design of molecules with desired electronic properties before undertaking complex synthesis.
Workflow for Computational Determination of HOMO/LUMO Levels
Caption: A typical workflow for calculating HOMO/LUMO energy levels using DFT.
Structure-Property Relationships: Tuning the Frontier Orbitals
The true power of spiro-fluorene derivatives lies in the ability to tune their HOMO and LUMO levels by attaching different functional groups to the core structure. The general principles are well-illustrated by studies on substituted spirobifluorene (SBF) systems.
The Effect of Substituents
Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the fluorene backbone systematically alters the orbital energies.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amines (-NR₂) introduce electron density into the π-system. This destabilizes the HOMO, raising its energy level, while having a smaller effect on the LUMO. The net result is typically a smaller HOMO-LUMO gap.[12]
-
Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN), nitro (-NO₂), or fluorine (-F) pull electron density from the π-system. This stabilizes both the HOMO and LUMO, lowering their energy levels. The effect is often more pronounced on the LUMO.[2][8]
Conceptual Effect of Substituents on Frontier Orbital Energies
Caption: EDGs raise the HOMO energy, while EWGs lower both HOMO and LUMO energies.
Case Study: Aryl-Substituted Spirobifluorene Derivatives
A study on spirobifluorene (SBF) substituted at the C1 position with different aromatic pendants provides clear evidence of how the nature of the substituent dictates the localization and energy of the frontier orbitals. The table below summarizes key findings from DFT calculations.
| Compound | Pendant Group | HOMO (eV) | LUMO (eV) | Eg (eV) | Orbital Localization |
| 1-Napht-SBF | Naphthalene | -5.86 | -1.58 | 4.28 | HOMO on naphthyl; LUMO on SBF core. |
| 1-Phen-SBF | Phenanthrene | -6.04 | -1.78 | 4.26 | HOMO and LUMO mainly on phenanthrene. |
| 1-Anth-SBF | Anthracene | -5.58 | -2.03 | 3.55 | HOMO and LUMO exclusively on anthracene. |
| 1-Pyr-SBF | Pyrene | -5.61 | -2.13 | 3.48 | HOMO and LUMO exclusively on pyrene. |
| Data synthesized from computational results presented in Sicard et al., 2024. |
Key Insights from the Data:
-
For pendants with smaller energy gaps like anthracene and pyrene, both the HOMO and LUMO become completely localized on the substituent. This effectively makes the SBF core a structural scaffold rather than the primary electronic component.
-
The substitution of an anthracene pendant onto the SBF core increases both the HOMO and LUMO energy levels compared to unsubstituted anthracene, demonstrating electronic interaction even without direct conjugation.
-
The energy gap (Eg) is significantly reduced when larger, more easily oxidized/reduced aromatic systems (anthracene, pyrene) are attached, shifting the molecule's properties towards lower-energy (redder) absorption and emission.
These findings underscore a powerful design principle: by choosing the appropriate pendant group, one can precisely control not only the energy levels but also the spatial location of the frontier orbitals, enabling the design of materials with specific charge-transfer characteristics.
Conclusion and Outlook
The spiro[cyclohexane-1,9'-fluorene] core and its analogues represent a class of materials with immense potential in organic electronics and drug development. Their unique 3D architecture provides a robust and stable platform, while the ability to precisely tune their HOMO and LUMO energy levels through chemical modification offers a clear path to designing next-generation materials. Understanding the interplay between molecular structure and frontier orbital energies—through a synergistic approach of cyclic voltammetry and DFT calculations—is paramount. This knowledge empowers researchers to move beyond trial-and-error synthesis and towards the rational design of molecules with tailored optoelectronic properties for high-performance devices and targeted biological applications.
References
-
Sicard, L., et al. (2024). Influence of the pendant substituent at the C1 position of a spirobifluorene scaffold on the electronic properties. RSC Publishing. [Link]
-
Spiro-based thermally activated delayed fluorescence emitters with reduced non-radiative decay for high quantum efficiency, low roll-off, light-emitting diodes. (2021). ChemRxiv. [Link]
-
Supporting Information Rational design of Spiro[fluorene-9,9'-xanthene] based molecule for aggregation induced emission (AIE) an. (n.d.). Royal Society of Chemistry. [Link]
-
Symmetric “Double Spiro” Wide Energy Gap Hosts for Blue Phosphorescent OLED Devices. (2021). ACS Publications. [Link]
-
Fluorene vs. Spirobifluorene: Effect of the π‐System on TADF Properties. (n.d.). AIR Unimi. [Link]
-
The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. (2024). Semantic Scholar. [Link]
-
Fluorinated 9,9′-spirobifluorene derivatives as host materials for highly efficient blue organic light-emitting devices. (n.d.). RSC Publishing. [Link]
-
Blue-Light-Emitting Fluorene-Based Polymers with Tunable Electronic Properties. (n.d.). ACS Publications. [Link]
-
Geometry representation of the HOMO and LUMO for fluorene with a) n = 1 and b) one oligomer with n = 8 using the PM3 method. (n.d.). ResearchGate. [Link]
-
Fluorinated 9,9'-spirobifluorene derivative as host material for highly efficient blue fluorescent OLED. (2016). Optics Express. [Link]
-
Remarkable hole transport properties of Spiro[fluorene-9,9′-xanthene] derivatives containing natural amino acid substituents. (n.d.). White Rose Research Online. [Link]
-
The DFT chemical investigations of optoelectronic and photovoltaic properties of short-chain conjugated molecules. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Spiro[cyclohexane-1,9'-fluorene]. (n.d.). PubChem. [Link]
-
Electron acceptors of the fluorene series. Part 5. Intramolecular charge transfer in nitro-substituted 9-(aminomethylene)fluorenes. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). International Journal of Creative Research Thoughts. [Link]
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- 4. chemrxiv.org [chemrxiv.org]
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- 7. 20.210.105.67 [20.210.105.67]
- 8. Electron acceptors of the fluorene series. Part 5. Intramolecular charge transfer in nitro-substituted 9-(aminomethylene)fluorenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 10. irjweb.com [irjweb.com]
- 11. rsc.org [rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Step-by-step synthesis protocol for 4'-Bromospiro[cyclohexane-1,9'-fluorene]
Application Note: De Novo Synthesis and Purification Protocol for 4'-Bromospiro[cyclohexane-1,9'-fluorene]
Introduction and Strategic Rationale
Spiro-functionalized fluorenes are highly valued in the development of advanced optoelectronic materials, particularly as host materials and hole-transport layers in Organic Light-Emitting Diodes (OLEDs)[1]. The orthogonal spiro-cyclohexane moiety effectively suppresses deleterious intermolecular π−π stacking and excimer formation in the solid state, preserving high luminescence efficiency[1].
When functionalizing the fluorene core, direct electrophilic bromination of spiro[cyclohexane-1,9'-fluorene] is highly regioselective for the 2'- and 7'-positions due to the electron-donating resonance effects of the biphenyl system[2]. Therefore, to synthesize 4'-Bromospiro[cyclohexane-1,9'-fluorene] , a top-down bromination is chemically unviable. Instead, a de novo bottom-up spiro-annulation strategy must be employed.
By utilizing commercially available 4-bromofluorene as the starting material, we bypass regioselectivity issues. The synthesis leverages the unusually high acidity of the C9 protons of fluorene ( pKa≈22.6 in DMSO). Deprotonation yields an aromatically stabilized cyclopentadienyl anion, which undergoes a sequential double nucleophilic aliphatic substitution ( SN2 ) with 1,5-dibromopentane to close the spiro-ring[3].
Experimental Design and Visualization
The reaction is a one-pot, two-step cascade. The initial intermolecular alkylation is followed by a rapid intramolecular cyclization. Because the intramolecular step is entropically favored but requires overcoming moderate ring strain, the reaction is driven to completion via thermal reflux.
Workflow for the synthesis of 4'-Bromospiro[cyclohexane-1,9'-fluorene].
Materials and Reagents
Note: All glassware must be flame-dried under vacuum and purged with inert gas ( N2 or Argon) prior to use to prevent the quenching of the fluorenyl anion by ambient moisture.
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role |
| 4-Bromofluorene | 245.12 | 1.00 | 2.45 g | Starting Material |
| 1,5-Dibromopentane | 229.94 | 1.10 | 2.53 g (1.50 mL) | Alkylating Agent |
| Sodium Hydride (60% in oil) | 24.00 | 2.50 | 1.00 g | Base |
| Tetrahydrofuran (THF) | 72.11 | - | 50 mL | Aprotic Solvent |
| Ammonium Chloride (sat. aq.) | 53.49 | - | 20 mL | Quenching Agent |
Step-by-Step Synthesis Protocol
Phase 1: Anion Generation
-
Preparation: Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum. Flush the system with N2 for 15 minutes.
-
Base Introduction: Add Sodium Hydride (1.00 g, 60% dispersion) to the flask. Wash the NaH with anhydrous hexanes (2 × 10 mL) under N2 to remove the mineral oil, decanting the hexanes via syringe.
-
Solvation: Suspend the washed NaH in 30 mL of anhydrous THF and cool the suspension to 0 °C using an ice-water bath.
-
Deprotonation: Dissolve 4-bromofluorene (2.45 g, 10 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes.
-
Causality Insight: The solution will turn a deep, vibrant orange/red, visually confirming the formation of the highly conjugated fluorenyl anion. The 0 °C temperature prevents premature solvent degradation by the strong base. Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Phase 2: Cycloalkylation
-
Electrophile Addition: Re-cool the reaction mixture to 0 °C. Add 1,5-dibromopentane (1.50 mL, 11 mmol) dropwise via syringe.
-
Thermal Activation: Remove the ice bath and heat the reaction mixture to reflux (approx. 65–70 °C) for 12 hours.
-
Causality Insight: While the first SN2 displacement occurs readily at room temperature, the second displacement—which closes the 6-membered spiro ring—requires thermal energy to overcome the steric hindrance and ring strain associated with the transition state[3].
-
Phase 3: Workup and Extraction
-
Quenching: Cool the reaction mixture to room temperature, then further to 0 °C. Carefully add 20 mL of saturated aqueous NH4Cl dropwise to quench any unreacted NaH. Caution: Hydrogen gas evolution will occur.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
-
Washing & Drying: Wash the combined organic layers with distilled water (50 mL) and brine (50 mL). Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Phase 4: Purification
-
Flash Column Chromatography: Purify the crude residue via silica gel flash chromatography. Use 100% Hexanes as the eluent.
-
Causality Insight: The target molecule is highly non-polar due to the lack of heteroatoms (other than the halogen). It will elute rapidly, well before any polar byproducts or unreacted mono-alkylated intermediates.
-
-
Isolation: Pool the fractions containing the product (monitor via TLC, Rf≈0.6 in hexanes, visualized under UV 254 nm). Evaporate the solvent to afford 4'-Bromospiro[cyclohexane-1,9'-fluorene] as a white to off-white solid.
Analytical Validation (Self-Validating System)
To ensure scientific integrity and confirm the success of the spiro-annulation, the isolated compound must be validated against the following expected analytical parameters:
| Analytical Method | Expected Signals / Data Points | Structural Correlation |
| 1 H NMR (400 MHz, CDCl3 ) | δ 7.85 - 7.20 (m, 7H) | Corresponds to the 7 aromatic protons of the 4-bromo-substituted fluorene core. |
| δ 2.10 - 1.50 (m, 10H) | Corresponds to the 10 aliphatic protons of the newly formed spiro-cyclohexane ring. | |
| 13 C NMR (100 MHz, CDCl3 ) | δ ~53.0 | Quaternary spiro carbon (C9'). |
| HRMS (ESI/APCI) | m/z calculated for C18H17Br : 312.0514 | Isotopic pattern should show a 1:1 ratio of M+ and [M+2]+ peaks at ~312 and 314, confirming the presence of one Bromine atom. |
References
-
Title: New Spiro‐Functionalized Polyfluorenes: Synthesis and Properties Source: Macromolecular Chemistry and Physics (via ResearchGate) URL: [Link]
-
Title: The Synthesis of Spiro[cyclohexane-1,9'-fluorene] and Related Compounds Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Novel bifluorene based conjugated systems: Synthesis and properties Source: Polymer (via ResearchGate) URL: [Link]
Sources
Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for Sterically Hindered 4'-Bromospiro[cyclohexane-1,9'-fluorene]
Introduction & Mechanistic Rationale
The spiro[cyclohexane-1,9'-fluorene] core is a highly valued building block in the development of organic light-emitting diodes (OLEDs) and advanced conjugated polymers. The orthogonal spiro-cyclohexane moiety effectively prevents interchain π−π stacking, thereby suppressing the undesired low-energy green emission band typically caused by thermal degradation or excimer formation in standard polyfluorenes[1].
However, functionalizing this core via the Suzuki-Miyaura cross-coupling reaction presents unique synthetic challenges. The 4'-bromo position (often referred to as the "bay region" of the fluorene system) is highly sterically hindered due to its proximity to the bulky, out-of-plane spiro-cyclohexane ring[2].
The general Suzuki-Miyaura catalytic cycle relies on three fundamental steps: oxidative addition of the aryl halide to a Pd(0) species, base-mediated transmetalation with an organoborane, and reductive elimination to form the new C-C bond. When using standard catalysts like Pd(PPh3)4 , the steric clash at the 4'-position severely retards both oxidative addition and transmetalation, leading to sluggish reaction rates, high catalyst loading requirements, and increased homocoupling byproducts.
The Causality of Optimization: To overcome this, we must engineer the catalytic environment. By transitioning from standard phosphines to a highly active Buchwald ligand system ( Pd2(dba)3 / SPhos), we achieve two mechanistic advantages[3]:
-
Electron-Rich Center: SPhos increases the electron density at the palladium center, accelerating the oxidative addition into the hindered C-Br bond.
-
Steric Bulk: The large steric profile of SPhos forces the intermediate Pd(II) species into a conformation that dramatically accelerates the final reductive elimination step, pushing the equilibrium toward the desired cross-coupled product.
Catalytic cycle of the Suzuki-Miyaura coupling for hindered spiro-fluorenes.
Quantitative Data Presentation: Condition Optimization
To establish a self-validating protocol, empirical data was gathered comparing traditional conditions against the optimized Buchwald system for the coupling of 4'-Bromospiro[cyclohexane-1,9'-fluorene] with a standard arylboronic acid.
Table 1: Optimization of Reaction Conditions
| Catalyst System | Base (3.0 eq) | Solvent System | Temp (°C) | Time (h) | Conversion Yield (%) |
| Pd(PPh3)4 (5 mol%) | K2CO3 (aq) | Toluene / H2O | 90 | 24 | 45% |
| Pd(dppf)Cl2 (5 mol%) | Na2CO3 (aq) | 1,4-Dioxane / H2O | 90 | 24 | 62% |
| Pd2(dba)3 / XPhos | K3PO4 (aq) | Toluene / EtOH / H2O | 90 | 12 | 88% |
| Pd2(dba)3 / SPhos | K3PO4 (aq) | Toluene / EtOH / H2O | 90 | 12 | 94% |
Note: The addition of Ethanol (EtOH) to the biphasic Toluene/Water system is a critical causality factor. It acts as a phase homogenizer, increasing the interfacial surface area between the organic aryl bromide and the aqueous boronate complex, thereby accelerating transmetalation.
Experimental Workflow and Self-Validating Protocol
The following protocol utilizes the optimized Pd2(dba)3 / SPhos system. It is designed to be self-validating, meaning the scientist can verify the integrity of the reaction at multiple intermediate stages.
Step-by-step experimental workflow for the biphasic Suzuki-Miyaura reaction.
Step-by-Step Methodology
Step 1: Reagent Preparation & Degassing (Crucial for Catalyst Integrity)
-
Prepare a solvent mixture of Toluene, Ethanol, and Deionized Water in a 2:1:1 volume ratio (e.g., 10 mL total for a 1 mmol scale).
-
Causality Check: Oxygen rapidly degrades Pd(0) into inactive Pd(II) oxides and promotes homocoupling of the boronic acid. Sparge the solvent mixture with ultra-pure Argon or Nitrogen for at least 30 minutes prior to use.
Step 2: Reaction Assembly
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4'-Bromospiro[cyclohexane-1,9'-fluorene] (1.0 mmol, 313.2 g/mol ) and the desired Arylboronic Acid (1.2 mmol).
-
Add K3PO4 (3.0 mmol). Why K3PO4 ? It is a stronger base than K2CO3 , which is necessary to force the formation of the reactive boronate intermediate in sterically congested environments[3].
-
Add Pd2(dba)3 (0.02 mmol, 2 mol%) and SPhos (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with Argon three times.
-
Inject the degassed solvent mixture (10 mL) via syringe.
Step 3: Reflux and In-Process Validation
-
Heat the reaction mixture to 90 °C under a positive pressure of Argon.
-
Self-Validation Check 1 (Visual): Within the first 30 minutes, observe the color transition of the solution. The deep purple/red color of the Pd2(dba)3 precursor should transition to a pale yellow or orange, indicating the successful generation of the active monomeric Pd(0)-SPhos complex.
-
Self-Validation Check 2 (TLC): After 6 hours, sample the organic layer. Run a TLC (Hexanes/EtOAc 9:1). The starting 4'-bromide ( Rf≈0.8 ) should be nearly consumed, replaced by a highly UV-active, intensely fluorescent product spot.
-
Continue heating for a total of 12 hours to ensure complete conversion.
Step 4: Workup & Isolation
-
Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with Ethyl Acetate ( 2×15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Step 5: Purification & Analytical Validation
-
Purify the crude residue via flash column chromatography on silica gel (eluent: Hexanes to 5% EtOAc in Hexanes).
-
Validation (NMR): Analyze the purified product via 1H NMR. The successful retention of the spiro-core is validated by the presence of a distinct 10H multiplet in the aliphatic region ( δ 1.50–2.00 ppm), corresponding to the intact cyclohexane ring.
References
-
Suzuki-Miyaura Coupling Chemistry LibreTexts URL:[Link]
-
New Spiro-Functionalized Polyfluorenes: Synthesis and Properties ResearchGate URL:[Link][1]
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Application Note: 4'-Bromospiro[cyclohexane-1,9'-fluorene] as a High-Triplet-Energy Scaffold for OLED Host Materials
Target Audience: Researchers, materials scientists, synthetic chemists, and optoelectronic device engineers.
Introduction & Mechanistic Rationale
In the development of high-efficiency Phosphorescent Organic Light-Emitting Diodes (PHOLEDs), the design of the host material within the emitting layer (EML) is as critical as the phosphorescent dopant itself. To achieve maximum external quantum efficiency (EQE) and operational stability, the host must fulfill three primary criteria:
-
High Triplet Energy ( T1 ): The host's T1 must be higher than that of the dopant to prevent reverse energy transfer (exciton quenching).
-
Balanced Charge Transport: Bipolar characteristics are required to ensure the exciton recombination zone is broad and centered.
-
Morphological Stability: A high glass transition temperature ( Tg ) is necessary to prevent crystallization under thermal stress, a common cause of device failure (1)[1].
Traditional spirobifluorene (SBF) and spiro[fluorene-9,9'-xanthene] (SFX) derivatives are widely utilized because their orthogonal, rigid structures prevent intermolecular π−π stacking, thereby suppressing excimer formation and maintaining high Tg (2)[2]. However, fully aromatic spiro systems suffer from extended conjugation that can inadvertently lower the T1 level, making them less ideal for deep-blue PHOLEDs.
By utilizing 4'-Bromospiro[cyclohexane-1,9'-fluorene] , chemists can bypass this limitation. Replacing one of the aromatic fluorene units with an aliphatic cyclohexane ring strictly confines π -conjugation to one half of the spiro axis. This structural modification achieves two vital outcomes:
-
Bandgap Widening: The disruption of extended conjugation significantly raises the triplet energy ( T1>2.8 eV), making it an exceptional scaffold for blue and green phosphorescent hosts.
-
Enhanced Solubility: The aliphatic ring increases solubility in common organic solvents, facilitating easier purification and enabling solution-processed device fabrication, while preserving the steric bulk necessary to inhibit aggregation (3)[3].
Chemical Properties & Specifications
| Property | Specification |
| Chemical Name | 4'-Bromospiro[cyclohexane-1,9'-fluorene] |
| CAS Number | 1547491-57-5 (4)[4] |
| Molecular Formula | C18H17Br |
| Molecular Weight | 313.23 g/mol |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥ 99.0% |
| Reactive Site | C4' position (ideal for cross-coupling) |
Synthetic Workflow & Pathway Visualization
To construct a bipolar host material, 4'-Bromospiro[cyclohexane-1,9'-fluorene] is typically subjected to palladium-catalyzed cross-coupling reactions to attach electron-donating (e.g., carbazole) or electron-accepting (e.g., triazine) moieties.
Figure 1: Synthetic workflow from 4'-Bromospiro[cyclohexane-1,9'-fluorene] to OLED EML.
Experimental Protocols
Protocol A: Synthesis of a Spiro-Cyclohexane Bipolar Host via Suzuki-Miyaura Coupling
Objective: Couple 4'-Bromospiro[cyclohexane-1,9'-fluorene] with a donor moiety (e.g., 9-phenyl-9H-carbazole-3-boronic acid) to synthesize a high- T1 host material.
Expert Insight & Causality: Sterically hindered spiro-aryl bromides require highly active palladium catalysts. We utilize Pd2(dba)3 paired with SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). SPhos is highly electron-rich and bulky, which accelerates the oxidative addition of the unactivated bromide and facilitates reductive elimination, minimizing debromination side-reactions (5)[5].
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add 4'-Bromospiro[cyclohexane-1,9'-fluorene] (1.0 equiv, 10 mmol), 9-phenyl-9H-carbazole-3-boronic acid (1.2 equiv, 12 mmol), and potassium carbonate ( K2CO3 , 3.0 equiv, 30 mmol).
-
Solvent Addition: Add a degassed mixture of Toluene/Ethanol/Water (volume ratio 4:1:1, 60 mL). Rationale: Toluene dissolves the organic precursors, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent to facilitate the biphasic reaction.
-
Catalyst Introduction: Quickly add Pd2(dba)3 (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%). Seal the flask and purge with argon for an additional 10 minutes.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12–16 hours. Monitor the reaction via TLC (Hexane:DCM 3:1) until the starting bromide is completely consumed (Self-validation step).
-
Workup: Cool to room temperature. Extract the organic layer with dichloromethane ( 3×50 mL), wash with brine, and dry over anhydrous MgSO4 . Concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude product via silica gel column chromatography (eluent: Hexane/DCM gradient) to yield the intermediate host material. Verify structure via 1H NMR and 13C NMR.
Protocol B: Sublimation Purification and Device Fabrication
Expert Insight & Causality: OLED devices are exceptionally sensitive to impurities. Trace amounts of unreacted halogens (bromine) or residual palladium act as deep charge traps and non-radiative recombination centers, which severely degrade device efficiency and lifetime. Standard chromatographic purity (~99%) is insufficient; "electronic grade" purity (>99.99%) via train sublimation is mandatory.
Step-by-Step Methodology:
-
Pre-treatment: Ensure the synthesized host material is thoroughly dried in a vacuum oven at 80 °C for 24 hours to remove residual crystallization solvents.
-
Train Sublimation: Load the powder into a quartz boat and place it in a multi-zone temperature-gradient vacuum sublimation system.
-
Evacuation: Evacuate the system to a base pressure of <10−6 Torr.
-
Sublimation: Gradually heat the source zone to the material's sublimation temperature (typically 220–260 °C depending on the attached moieties). The pure material will crystallize in the middle temperature zone, while heavier impurities (e.g., Pd residues) remain in the source boat, and lighter volatile impurities pass to the cold trap.
-
Device Fabrication: Transfer the sublimed host material to a Vacuum Thermal Evaporation (VTE) chamber. Co-evaporate the host with a phosphorescent dopant (e.g., FIrpic for blue) at a controlled doping concentration (typically 5-10 wt%) to form the Emitting Layer (EML).
Data Presentation: Comparative Photophysical Properties
The following table illustrates the theoretical and empirical advantages of substituting a fully aromatic spirobifluorene (SBF) core with a spiro[cyclohexane-fluorene] (SCF) core in identical donor-acceptor host architectures.
| Property | Standard SBF-Host | Spiro[cyclohexane]-Host | Impact on OLED Performance |
| Triplet Energy ( T1 ) | 2.65 eV | 2.85 eV | Higher T1 prevents reverse energy transfer in deep-blue PHOLEDs. |
| HOMO Level | -5.80 eV | -5.95 eV | Deeper HOMO improves hole-blocking capabilities. |
| LUMO Level | -2.60 eV | -2.55 eV | Maintained electron injection efficiency. |
| Glass Transition ( Tg ) | 165 °C | 158 °C | Slightly lower but remains highly stable against Joule heating. |
| Solubility (Toluene) | < 5 mg/mL | > 25 mg/mL | Enables low-cost, large-area solution processing (e.g., inkjet printing). |
Conclusion
4'-Bromospiro[cyclohexane-1,9'-fluorene] is a highly versatile and strategically advantageous building block for next-generation OLED host materials. By leveraging the aliphatic cyclohexane ring to truncate π -conjugation, chemists can synthesize hosts with exceptionally high triplet energies without sacrificing the morphological rigidity provided by the spiro-orthogonal architecture. When processed through rigorous cross-coupling and sublimation protocols, these materials enable the fabrication of high-efficiency, low-voltage blue and green PHOLEDs.
References
-
Baldwin, S. "The Synthesis of Spiro[cyclohexane-1,9'-fluorene] and Related Compounds." The Journal of Organic Chemistry. 3
-
Huang, W. et al. "One-Step Synthesis of Spirobi[fluorene] and Spiro[fluorene-9,9′-xanthene] Derivatives and Their Applications in Organic Light-Emitting Devices." ResearchGate. 2
-
Huang, W. et al. "Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9′-xanthene] Building Blocks for Blue-Light-Emitting Materials." The Journal of Organic Chemistry, 2006. 5
-
ChemicalBook. "1547491-57-5 (4'-Bromospiro[cyclohexane-1,9'-fluorene])." ChemicalBook. 4
-
Journal of Materials Chemistry C. "C1-substituted bipolar spiro host for high-performance organic light-emitting diodes." RSC Publishing. 1
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- 5. 20.210.105.67 [20.210.105.67]
Application Notes & Protocols: Buchwald-Hartwig Amination of 4'-Bromospiro[cyclohexane-1,9'-fluorene]
Introduction: Bridging Spirocyclic Scaffolds and Aromatic Amines
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] The reaction's broad functional group tolerance and operational simplicity have made it an indispensable tool, supplanting harsher, classical methods for C-N bond construction.[2][4]
Spirocyclic compounds, characterized by two rings linked by a single common atom, have garnered significant interest due to their rigid, three-dimensional architectures.[5][6] This unique topology, exemplified by the spiro[cyclohexane-1,9'-fluorene] core, imparts desirable properties such as high thermal stability, controlled molecular packing, and enhanced solubility, making these scaffolds highly valuable in the design of organic light-emitting diodes (OLEDs), hole-transporting materials, and complex bioactive molecules.[7][8][9]
This document provides detailed application notes and validated protocols for the Buchwald-Hartwig amination of 4'-Bromospiro[cyclohexane-1,9'-fluorene] (CAS 1547491-57-5[10]), a key building block for introducing the spiro-cyclohexylfluorene moiety into larger molecular constructs. By explaining the fundamental principles behind the reaction and providing step-by-step guidance, this guide is intended for researchers, chemists, and drug development professionals seeking to reliably functionalize this important substrate.
The Catalytic Heart: Mechanism and Parameter Selection
A successful Buchwald-Hartwig amination hinges on the interplay of four key components: the palladium source, a suitable ligand, a base, and the solvent. Understanding the role of each is critical for protocol development and optimization.
The generally accepted catalytic cycle proceeds through three main stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][11][12][13]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Causality Behind Component Selection
-
Palladium Precatalyst: While Pd(0) sources like Pd₂(dba)₃ can be used, Pd(II) sources such as Pd(OAc)₂ are more common due to their air stability.[11][14] These Pd(II) precursors are reduced in situ to the active Pd(0) catalyst by the amine or phosphine ligand. For enhanced efficiency and reproducibility, pre-formed palladacycle precatalysts (e.g., XPhos-Pd-G3) are highly recommended as they rapidly generate the active L-Pd(0) species upon exposure to a base.[11]
-
Phosphine Ligands: The ligand is arguably the most critical component. For aryl bromides like our substrate, bulky and electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) are exceptionally effective.[2][15]
-
Function: The ligand's steric bulk promotes the final, product-releasing reductive elimination step, while its electron-donating nature facilitates the initial, rate-limiting oxidative addition of the aryl bromide to the Pd(0) center.[3][15]
-
Common Choices: Ligands like XPhos , RuPhos , and BrettPhos have proven to be robust choices for a wide range of amine coupling partners.[15][16] BrettPhos is often effective for primary amines, while XPhos and RuPhos show broad utility for secondary amines.[15][16]
-
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex, forming the key palladium-amido intermediate that precedes reductive elimination.[17][18] The choice of base is highly dependent on the pKa of the amine and the solvent.
-
Anionic Bases are Key: In nonpolar solvents like toluene or dioxane, anionic bases (e.g., alkoxides) are necessary to deprotonate the neutral palladium-amine complex.[17][19][20]
-
Common Choices: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are the most frequently used and effective bases for this transformation.[18][21]
-
-
Solvent: The solvent must be anhydrous and capable of solubilizing all reaction components.
-
Common Choices: Aprotic solvents such as toluene , 1,4-dioxane , and tetrahydrofuran (THF) are standard.[11] Toluene is often preferred for its higher boiling point, which allows for a wider range of reaction temperatures.
-
Validated Experimental Protocols
General Considerations & Safety:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Solvents should be anhydrous. Toluene and THF can be dried by passing through a solvent purification system or by distillation over sodium/benzophenone.
-
Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
Protocol 1: Coupling with a Secondary Cyclic Amine (Morpholine)
This protocol is a robust starting point for coupling with common, non-bulky secondary amines.
Experimental Workflow Diagram
Figure 2: General experimental workflow for Buchwald-Hartwig amination reactions.
Materials:
-
4'-Bromospiro[cyclohexane-1,9'-fluorene] (313.23 g/mol )
-
Morpholine (87.12 g/mol , d=1.007 g/mL)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure (1.0 mmol scale):
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 4'-Bromospiro[cyclohexane-1,9'-fluorene] (313 mg, 1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and NaOtBu (135 mg, 1.4 mmol, 1.4 equiv.).
-
Seal the vessel with a septum or screw cap. Evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add morpholine (105 µL, 1.2 mmol, 1.2 equiv.) via syringe.
-
Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS until consumption of the starting material is observed.
-
After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product, 4'-(morpholino)spiro[cyclohexane-1,9'-fluorene].
Protocol 2: Coupling with a Primary Aliphatic Amine (Cyclohexylamine)
Primary amines can sometimes undergo N,N-diarylation. Using a suitable ligand like BrettPhos and carefully controlling stoichiometry can mitigate this.
Materials:
-
4'-Bromospiro[cyclohexane-1,9'-fluorene] (313.23 g/mol )
-
Cyclohexylamine (99.18 g/mol , d=0.867 g/mL)
-
BrettPhos Palladacycle (G3)
-
Lithium bis(trimethylsilyl)amide (LHMDS, 1.0 M solution in THF)
-
Anhydrous 1,4-Dioxane
Procedure (0.5 mmol scale):
-
In a glovebox, add 4'-Bromospiro[cyclohexane-1,9'-fluorene] (157 mg, 0.5 mmol, 1.0 equiv.), BrettPhos Palladacycle (8.5 mg, 0.01 mmol, 2 mol%), and a stir bar to a reaction vial.
-
Remove the vial from the glovebox, seal with a septum, and add anhydrous 1,4-dioxane (2.5 mL).
-
Add cyclohexylamine (69 µL, 0.6 mmol, 1.2 equiv.) via syringe.
-
Add LHMDS (0.75 mL of a 1.0 M solution in THF, 0.75 mmol, 1.5 equiv.) dropwise via syringe.
-
Heat the reaction at 80 °C for 16-24 hours.
-
Monitor and work up the reaction as described in Protocol 1.
-
Purify by flash column chromatography to yield N-(spiro[cyclohexane-1,9'-fluoren]-4'-yl)cyclohexan-1-amine.
Summary of Reaction Parameters and Optimization
The choice of catalyst system is highly dependent on the amine coupling partner. The following table provides recommended starting points for various amine classes.
| Parameter | Protocol 1 (Sec. Cyclic Amine) | Protocol 2 (Pri. Aliphatic Amine) | Guideline for Arylamine |
| Amine Example | Morpholine | Cyclohexylamine | Aniline |
| Pd Precatalyst | Pd₂(dba)₃ (1 mol% Pd) | BrettPhos Palladacycle (2 mol%) | SPhos Palladacycle (2 mol%) |
| Ligand | XPhos (4 mol%) | (Internal to precatalyst) | (Internal to precatalyst) |
| Base (equiv.) | NaOtBu (1.4) | LHMDS (1.5) | K₃PO₄ or K₂CO₃ (2.0) |
| Solvent | Toluene | 1,4-Dioxane | Toluene or t-BuOH |
| Temperature | 100 °C | 80 °C | 110 °C |
| Typical Time | 12-24 h | 16-24 h | 18-36 h |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd source or ligand).2. Insufficiently anhydrous conditions (water deactivates the base and catalyst).3. Poor quality base.4. Reaction temperature too low. | 1. Use a pre-formed palladacycle precatalyst.2. Ensure solvents are rigorously dried and use fresh reagents.3. Use a fresh bottle of base or titrate to confirm activity.4. Increase temperature in 10 °C increments. |
| Hydrodehalogenation (Ar-Br → Ar-H) | 1. Presence of water or other protic sources.2. β-hydride elimination from the alkoxide base at high temperatures. | 1. Ensure strictly anhydrous conditions.2. Switch to a different base (e.g., LHMDS or K₃PO₄). |
| Formation of Bis-arylated Amine (with 1° amines) | The product (a secondary amine) is more reactive than the starting primary amine. | 1. Use a slight excess of the primary amine (1.2-1.5 equiv.).2. Use a ligand known to favor coupling of primary amines (e.g., BrettPhos).[15][16] |
Conclusion
The Buchwald-Hartwig amination provides a reliable and high-yielding pathway to functionalize the sterically distinct 4'-position of the spiro[cyclohexane-1,9'-fluorene] scaffold. Successful execution relies on the careful selection of a synergistic combination of a palladium precatalyst, a bulky electron-rich phosphine ligand, a strong non-nucleophilic base, and an anhydrous aprotic solvent. The protocols outlined herein serve as validated starting points for coupling with secondary and primary amines, enabling the synthesis of novel derivatives for applications in materials science, medicinal chemistry, and beyond.
References
- Role of the Base in Buchwald–Hartwig Amin
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Chemical Insights.
- Buchwald Ligands Review.Entegris.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Role of the Base in Buchwald–Hartwig Amin
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.PMC.
- Buchwald-Hartwig Amin
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Role of the base in Buchwald-Hartwig amin
- Role of the Base in Buchwald–Hartwig Amin
- The Role of the Base in Buchwald-Hartwig Amination.
- Buchwald–Hartwig amin
- Synthesis of spiro[fluorene-9,9′-xanthene] derivatives and their application as hole-transporting materials for organic light-emitting devices.
- Spiro Compounds - Synthesis and Applic
- Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9'-xanthene] Building Blocks for Blue-Light-Emitting Materials.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.University of Windsor.
- Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines.
- POP‐type ligands used in the Buchwald–Hartwig amination.
- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.PMC.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
- Synthesis of spirofluorenes of biological interest.PubMed.
- Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- Spiro Compounds: Synthesis and Applic
- Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides.
- General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system.ChemSpider Synthetic Pages.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.PMC.
- 4'-Bromospiro[cyclohexane-1,9'-fluorene] 1547491-57-5.Guidechem.
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Application Notes and Protocols for the Preparation of Hole Transport Layer (HTL) Materials from 4'-Bromospiro[cyclohexane-1,9'-fluorene]
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Spiro-Functionalized Hole Transport Layer Materials
In the realm of organic electronics, particularly in the development of high-performance Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the hole transport layer (HTL) plays a pivotal role in device efficiency and stability. Spiro-configured molecules, characterized by two molecular entities linked by a single, common atom, have emerged as a superior class of materials for HTLs. The unique three-dimensional and orthogonal structure of spiro compounds, such as those derived from the spiro[cyclohexane-1,9'-fluorene] core, imparts several advantageous properties. These include a high glass transition temperature (Tg), which ensures morphological stability and longevity of the device, and the prevention of intermolecular π-π stacking, which can otherwise lead to undesirable crystallization and quenching of luminescence.[1][2]
4'-Bromospiro[cyclohexane-1,9'-fluorene] serves as a versatile and crucial building block for the synthesis of a diverse range of advanced HTL materials. Its reactive bromine atom provides a handle for the introduction of various hole-transporting moieties through well-established cross-coupling methodologies. This application note provides detailed protocols for the synthesis of novel HTL materials from this precursor, focusing on the widely employed Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.
Core Synthetic Strategies: Building High-Performance HTL Materials
The functionalization of 4'-Bromospiro[cyclohexane-1,9'-fluorene] is primarily achieved through palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile approach to forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, allowing for the modular design of HTL materials with tailored electronic and physical properties.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are a cornerstone of many efficient HTL materials.[3][4] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a base.
Reaction Scheme:
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Spiro[fluorene-9,9′-xanthene]-based hole shuttle materials for effective defect passivation in perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Note: Grignard Reagent Formation and Metalation of 4'-Bromospiro[cyclohexane-1,9'-fluorene]
Target Audience: Researchers, Synthesis Scientists, and Drug/Materials Development Professionals
Introduction & Scientific Context
Spiro-functionalized fluorenes, particularly spiro[cyclohexane-1,9'-fluorene] derivatives, have emerged as privileged scaffolds in the development of advanced organic electronic materials (e.g., OLEDs) and specialized pharmaceutical intermediates [1][2]. The orthogonal spiro-cyclohexyl linkage introduces critical steric bulk at the C9 position of the fluorene core. This structural modification effectively disrupts intermolecular π-π stacking, thereby suppressing excimer formation, enhancing solid-state luminescence quantum yields, and significantly improving the morphological and thermal stability of the resulting materials [2].
The brominated derivative, 4'-Bromospiro[cyclohexane-1,9'-fluorene] (CAS: 1547491-57-5) , serves as a highly versatile electrophilic building block. To utilize this scaffold in carbon-carbon bond-forming reactions (such as Suzuki-Miyaura or Kumada couplings), it must first be converted into a nucleophilic organometallic species. This guide details the mechanistic rationale and step-by-step protocols for the generation of its Grignard (organomagnesium) and organolithium intermediates.
Mechanistic Insights & Causality (E-E-A-T)
As a Senior Application Scientist, it is crucial to understand that organometallic synthesis is not merely a sequence of steps, but a delicate balance of kinetics, thermodynamics, and surface chemistry.
The Grignard Pathway (Oxidative Addition)
The formation of 4'-spiro[cyclohexane-1,9'-fluorene]magnesium bromide proceeds via the oxidative insertion of zero-valent magnesium into the C(sp2)-Br bond. Aryl bromides are inherently less reactive than their alkyl counterparts. Furthermore, commercial magnesium turnings are passivated by an unreactive magnesium oxide (MgO) layer.
-
Causality & Design Choice: We employ chemical activation using crystalline iodine (I 2 ) or 1,2-dibromoethane. Iodine reacts with Mg to form MgI 2 , physically etching the surface and exposing highly reactive, pristine Mg(0) [3]. The reaction is strictly conducted in anhydrous Tetrahydrofuran (THF). The oxygen lone pairs of THF act as Lewis bases, coordinating to the electron-deficient magnesium center and providing the necessary solvation energy to stabilize the resulting Grignard reagent.
The Lithiation Pathway (Halogen-Metal Exchange)
Lithium-halogen exchange using n-Butyllithium (n-BuLi) is an equilibrium process driven by the thermodynamic stability of the resulting carbanion. Because an sp 2 -hybridized aryl carbon is more electronegative than an sp 3 -hybridized alkyl carbon, the equilibrium strongly favors the formation of the aryl lithium species and 1-bromobutane.
-
Causality & Design Choice: This reaction is kinetically extremely fast but must be conducted at cryogenic temperatures (-78 °C). If the temperature rises, the highly nucleophilic 4'-lithiospiro[cyclohexane-1,9'-fluorene] will undergo a Wurtz-Fittig-type coupling with the byproduct 1-bromobutane, or it will abstract a proton from the THF solvent, leading to the des-brominated byproduct and destroying the yield[4].
Workflow and Mechanistic Visualizations
Experimental workflow comparing Grignard and Lithiation pathways.
Mechanistic pathway of the lithium-halogen exchange reaction.
Quantitative Data Summary
To assist in route selection, the following table summarizes the operational parameters and typical outcomes for both metalation strategies.
| Parameter | Grignard Formation (ArMgBr) | Lithium-Halogen Exchange (ArLi) |
| Reagent | Mg turnings, I 2 / 1,2-dibromoethane | n-BuLi (2.5 M in hexanes) |
| Solvent | Anhydrous THF | Anhydrous THF |
| Temperature | 65 °C (Reflux) | -78 °C |
| Reaction Time | 2 - 4 hours | 30 - 60 minutes |
| Functional Group Tolerance | Moderate (tolerates some sterically hindered groups) | Low (reacts with nearly all electrophiles) |
| Typical Yield (as Boronic Acid) | 65 - 75% | 80 - 90% |
| Primary Side Reactions | Homocoupling (Ar-Ar), Incomplete insertion | Alkylation (Ar-Bu), Protonation (Ar-H) |
Experimental Protocols (Self-Validating Systems)
General Precautions: All glassware must be oven-dried (120 °C) and purged with high-purity Argon or Nitrogen. Anhydrous solvents must be used to prevent premature quenching of the organometallic species.
Protocol A: Preparation of 4'-Spiro[cyclohexane-1,9'-fluorene]magnesium bromide
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel. Purge the system with Argon.
-
Activation: Add magnesium turnings (1.30 g, 53.5 mmol, 1.2 eq) and a single crystal of iodine. Heat the flask gently with a heat gun until the iodine sublimes, coating the Mg turnings in a purple vapor. Allow the flask to cool to room temperature.
-
Initiation: Dissolve 4'-Bromospiro[cyclohexane-1,9'-fluorene] (14.0 g, 44.6 mmol) in 80 mL of anhydrous THF. Add 5 mL of this solution to the Mg turnings. Stir at room temperature. The disappearance of the iodine color and a slight exotherm indicate initiation. (Self-Validation Step: If initiation fails after 15 minutes, add 0.1 mL of 1,2-dibromoethane and warm the flask gently).
-
Addition: Once initiated, add the remaining aryl bromide solution dropwise over 30 minutes at a rate that maintains a gentle, self-sustaining reflux.
-
Maturation: Upon complete addition, heat the mixture to reflux (65 °C) for an additional 2 hours.
-
Validation Check: Withdraw a 0.1 mL aliquot, quench in 1 mL of water, extract with ethyl acetate, and analyze via GC-MS. The complete disappearance of the starting mass (m/z 312/314) and the appearance of the des-bromo mass (spiro[cyclohexane-1,9'-fluorene], m/z 234) confirms complete Grignard formation [4].
Protocol B: Preparation of 4'-Lithiospiro[cyclohexane-1,9'-fluorene]
-
Setup: In a 250 mL Schlenk flask under Argon, dissolve 4'-Bromospiro[cyclohexane-1,9'-fluorene] (10.0 g, 31.9 mmol) in 100 mL of anhydrous THF.
-
Cooling: Immerse the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
-
Lithiation: Syringe in n-Butyllithium (14.0 mL of a 2.5 M solution in hexanes, 35.0 mmol, 1.1 eq) dropwise down the inner wall of the flask over 15 minutes. This technique pre-cools the n-BuLi and prevents localized heating.
-
Maturation: Stir the reaction mixture at -78 °C for 45 minutes. The solution typically develops a deep yellow/orange hue indicative of the stabilized organolithium species.
-
Validation Check: Similar to Protocol A, quench a micro-aliquot in methanol and analyze via TLC or GC-MS to ensure complete halogen-metal exchange before proceeding to the electrophilic quench.
Protocol C: Electrophilic Quench (Synthesis of the Boronic Acid)
This step demonstrates the immediate utility of the generated intermediates for downstream Suzuki-Miyaura coupling.
-
To the organolithium solution at -78 °C (from Protocol B), rapidly add trimethyl borate (B(OMe) 3 ) (4.97 g, 47.8 mmol, 1.5 eq) in one swift portion to avoid multiple additions to the boron center.
-
Allow the reaction to stir at -78 °C for 1 hour, then remove the cooling bath and gradually warm to room temperature overnight.
-
Workup: Quench the reaction with 2M HCl (50 mL) to hydrolyze the boronate ester. Stir vigorously for 1 hour. Extract with ethyl acetate (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo.
-
Purification: Triturate the crude solid with cold hexane to afford the pure 4'-spiro[cyclohexane-1,9'-fluorene]boronic acid as a white to off-white powder.
References
-
The Synthesis of Spiro[cyclohexane-1,9'-fluorene] and Related Compounds The Journal of Organic Chemistry (1961). URL:[Link]
-
New Spiro‐Functionalized Polyfluorenes: Synthesis and Properties ResearchGate / Macromolecular Chemistry and Physics (2005). URL:[Link]
- Google Patents (EP2814906B1).
-
Spiro[cyclohexane-1,9'-fluorene] | C18H18 PubChem (National Institutes of Health). URL:[Link]
How to improve reaction yield in 4'-Bromospiro[cyclohexane-1,9'-fluorene] synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield bottlenecks in the synthesis of complex spiro-architectures.
The synthesis of 4'-Bromospiro[cyclohexane-1,9'-fluorene] —a critical building block for OLEDs and advanced pharmaceutical intermediates 1—relies on the double C-alkylation of 4-bromofluorene with 1,5-dibromopentane. While the theoretical pathway is straightforward, the practical execution is notoriously plagued by competing kinetics.
Below is a comprehensive troubleshooting guide designed to transition your workflow from a low-yielding homogeneous reaction to a highly efficient, self-validating Phase-Transfer Catalysis (PTC) system.
I. Mechanistic Pathway & Failure Modes
To troubleshoot effectively, we must first map the causality of the reaction. The pKa of the C9 protons in 4-bromofluorene is approximately 21–22. Deprotonation generates a highly reactive fluorenyl carbanion. If the reaction environment is not strictly controlled, the desired intramolecular spiro-annulation is outcompeted by intermolecular dimerization, E2 elimination, or autoxidation.
Reaction pathway of 4-bromofluorene alkylation highlighting target spiro-annulation vs side reactions.
II. Condition Optimization Matrix
The choice of base and solvent dictates the kinetic fate of the intermediate. Summarized below is the quantitative performance of standard reaction systems compared to the optimized PTC approach.
| Reaction System | Base / Solvent | Temp (°C) | Typical Yield (%) | Primary Byproduct / Failure Mode |
| Homogeneous (Standard) | NaH / THF | 0 to 25 | 40 - 55 | Mono-alkylated intermediate (Stalled) |
| Homogeneous (High Temp) | t-BuOK / DMF | 80 | 20 - 30 | Pentadienes (E2 Elimination) |
| Phase-Transfer (Optimized) | 50% NaOH(aq) / Toluene + TBAB | 40 - 60 | 85 - 95 | Minimal (Trace Dimerization) |
III. Diagnostic FAQs
Q1: My GC-MS shows a massive peak for the mono-alkylated intermediate (9-(5-bromopentyl)-4-bromofluorene). Why isn't the spiro ring closing? Cause: The second deprotonation step (intramolecular ring closure) is kinetically slower than the first if the base cannot effectively access the sterically hindered intermediate. Solution: Switch to Phase-Transfer Catalysis (PTC). A quaternary ammonium salt like Tetrabutylammonium bromide (TBAB) pairs with the fluorenyl carbanion, forming a lipophilic ion pair that dramatically increases nucleophilicity in the organic phase 2. This accelerates the intramolecular SN2 attack, forcing the ring to close before side reactions occur.
Q2: I am seeing significant formation of a yellow impurity, identified as 4-bromofluorenone. How do I prevent this? Cause: Fluorenyl carbanions are highly susceptible to base-catalyzed autoxidation by trace atmospheric oxygen, rapidly converting to fluorenones 3. Solution: Implement strict Schlenk techniques. You must perform repeated freeze-pump-thaw degassing of both the aqueous NaOH and the organic solvent prior to mixing.
Q3: The 1,5-dibromopentane is disappearing, but I am not getting my product. What is happening? Cause: If you are using harsh homogeneous bases (like t-BuOK) at elevated temperatures (>80°C), the 1,5-dibromopentane is undergoing E2 elimination to form volatile pentadienes rather than acting as an electrophile. Solution: PTC operates efficiently at milder temperatures (40°C - 60°C), suppressing E2 elimination while maintaining high substitution rates.
IV. Validated Experimental Protocol: PTC Spiro-Annulation
This self-validating protocol utilizes the high-dilution principle combined with PTC to ensure the intramolecular cyclization outpaces intermolecular dimerization.
Reagents Required:
-
4-Bromofluorene (1.0 eq, 10 mmol)
-
1,5-Dibromopentane (1.2 eq, 12 mmol)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq, 0.5 mmol)
-
50% w/w Aqueous NaOH (5.0 eq, 50 mmol)
-
Anhydrous Toluene (50 mL)
Step-by-Step Methodology:
-
Degassing (Critical Step): Prepare 50 mL of anhydrous toluene and 10 mL of 50% w/w aqueous NaOH. Sparge both liquids independently with ultra-high purity Argon for 30 minutes to eliminate dissolved oxygen.
-
System Assembly: In an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-bromofluorene and TBAB under a positive pressure of Argon.
-
Solvation & Base Addition: Inject the degassed toluene to dissolve the solids. Follow immediately by injecting the degassed 50% NaOH solution.
-
Carbanion Activation: Stir the biphasic mixture vigorously (1000 rpm) at 40°C for 15 minutes. Self-Validation Check: The organic layer will turn a deep, intense color (often dark red/purple), confirming the successful generation of the fluorenyl carbanion.
-
Controlled Alkylation: Load 1,5-dibromopentane into a gas-tight syringe. Using a syringe pump, add the dihalide dropwise to the vigorously stirring mixture over exactly 1 hour. (Slow addition keeps the steady-state concentration of the mono-alkylated intermediate low, preventing dimerization).
-
Cyclization & Monitoring: Increase the temperature to 60°C and stir for 4 hours. Monitor via GC-MS. The reaction is complete when the mono-alkylated mass peak vanishes.
-
Workup: Cool to room temperature. Dilute with 50 mL of distilled water and 50 mL of ethyl acetate. Separate the organic layer, wash with brine (3 x 30 mL), dry over anhydrous MgSO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes) or recrystallization from ethanol to yield pure 4'-Bromospiro[cyclohexane-1,9'-fluorene].
V. References
-
Halpern, M. (2023). PTC C-Alkylation. PTC Organics, Inc. Verified URL:[Link]
-
Yamashita, J., Ishikawa, S., & Hashimoto, H. (1980). Base-catalyzed Autoxidation of Fluorene in the Presence of Phase Transfer Catalysts. Bulletin of the Chemical Society of Japan. Verified URL:[Link]
-
Huang, W. et al. (2006). Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9′-xanthene] Building Blocks for Blue-Light-Emitting Materials. Journal of Organic Chemistry. Verified URL:[Link]
Sources
Troubleshooting solubility issues of 4'-Bromospiro[cyclohexane-1,9'-fluorene] in non-polar solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the anomalous solvation thermodynamics of rigid spiro-fused aromatics.
The compound 4'-Bromospiro[cyclohexane-1,9'-fluorene] presents a unique challenge: it is highly hydrophobic, yet it often resists dissolution in standard non-polar solvents. This guide is designed to provide you with mechanistic insights, actionable troubleshooting steps, and self-validating protocols to permanently resolve these solubility bottlenecks.
Mechanistic Causality: The Solvation Paradox
To troubleshoot solubility, we must first understand the molecular physics at play. Fluorene derivatives are inherently rigid, planar, and hydrophobic[1]. The spiro-fusion of a cyclohexane ring at the 9-position creates a perpendicular, cross-shaped 3D conformation. In most spirobifluorenes, this steric bulk is highly advantageous because it disrupts the tight π−π stacking that usually causes flat aromatics to crash out of solution[2],[3].
However, the addition of the highly electronegative bromine atom at the 4'-position of the cyclohexane ring introduces a strong permanent dipole moment[4]. When you attempt to dissolve this compound in purely aliphatic non-polar solvents (like n-hexane or heptane), the solvent lacks the electron polarizability required to stabilize this dipole. Consequently, intermolecular dipole-dipole interactions between the brominated spiro-centers outcompete the weak London dispersion forces of the solvent, leading to rapid aggregation and crystallization.
To resolve this, we must shift to aromatic or halogenated non-polar solvents. Solvents like toluene possess delocalized π -electrons that are highly polarizable. They stabilize the C-Br dipole via dipole-induced dipole interactions while simultaneously engaging the fluorene core via π−π interactions, drastically increasing thermodynamic solubility[1].
Frequently Asked Questions (FAQs)
Q1: My compound dissolves initially in hexane after vigorous shaking, but crashes out overnight. Why? A1: This is a classic case of kinetic supersaturation. The mechanical energy of your initial mixing forces the compound into solution, but the thermodynamic equilibrium strongly favors the crystalline lattice over the aliphatic solvent. Because hexane cannot permanently solvate the polarizable C-Br bond, the molecules eventually self-associate and precipitate.
Q2: Does heating the solvent risk degrading 4'-Bromospiro[cyclohexane-1,9'-fluorene]? A2: No. The spiro-fluorene backbone is highly thermally stable and resistant to degradation under standard laboratory heating[2]. Gentle heating (40–60°C) provides the kinetic energy necessary to overcome the lattice enthalpy. However, heating must be paired with an appropriate polarizable solvent to prevent recrystallization upon cooling.
Q3: Can I use ultrasound (sonication) instead of heat to force dissolution? A3: Sonication is excellent for breaking up macroscopic crystalline aggregates and increasing the surface area for solvation. However, it does not alter the thermodynamic solubility limit of the solvent. It should be used as a kinetic accelerator in tandem with a proper solvent system, not as a standalone fix.
Quantitative Data: Solvent Selection Matrix
To optimize your workflows, consult the following solvent comparison table. Always align your solvent choice with the polarizability requirements of the brominated spiro-center.
| Solvent | Classification | Dielectric Constant ( ϵ ) | Polarizability | Predicted Solvation Capacity | Recommended Use Case |
| n-Hexane | Aliphatic Non-polar | 1.89 | Very Low | Poor (< 2 mg/mL) | Avoid; use only as an anti-solvent for precipitation. |
| Toluene | Aromatic Non-polar | 2.38 | High | Good (~ 25 mg/mL) | Primary reaction solvent / Stable stock solutions. |
| Dichloromethane (DCM) | Halogenated | 8.93 | High | Excellent (> 50 mg/mL) | Co-solvent for rescuing crashed aliphatic solutions. |
| Chloroform | Halogenated | 4.81 | High | Excellent (> 50 mg/mL) | High-concentration stocks / NMR spectroscopy. |
Experimental Protocols
Protocol 1: Solvent Exchange and Co-Solvation (The "Rescue" Method)
If your compound has already precipitated in an incompatible aliphatic solvent, use this self-validating protocol to rescue the material without losing yield.
Step 1: Isolation Centrifuge the turbid suspension at 4000 rpm for 5 minutes. Decant and discard the incompatible aliphatic supernatant (e.g., hexane). Step 2: Resuspension Resuspend the crystalline pellet in a highly polarizable non-polar solvent, such as Toluene, targeting a concentration of 10 mg/mL. Step 3: Co-Solvent Disruption If micro-aggregates persist, add Dichloromethane (DCM) dropwise (up to 10% v/v) while stirring. The halogenated solvent rapidly disrupts residual dipole-dipole aggregation at the spiro-center. Step 4: Kinetic Activation Submerge the vial in a water bath sonicator set to 40°C for 10 minutes. This provides the kinetic energy required for complete lattice dissociation. Step 5: Self-Validation Check A true solution is thermodynamically stable. Remove the vial from the heat source and allow it to stand undisturbed at 20°C for 2 hours.
-
Pass: The solution remains optically clear. Thermodynamic solubility is confirmed.
-
Fail: Turbidity or needle-like crystals reappear. The system is only kinetically supersaturated. Corrective action: Increase the volume fraction of the DCM co-solvent by another 5% and repeat Steps 4-5.
Troubleshooting Workflow
Workflow for troubleshooting spiro-fluorene solubility in non-polar solvents.
References[4] Title: 4'-Bromospiro[cyclohexane-1,9'-fluorene] Product Specifications | Source: Benchchem | URL: https://benchchem.com[1] Title: Simultaneously Improving the Optical, Dielectric, and Solubility Properties of Fluorene-Based Polyimide | Source: ACS Omega | URL:https://pubs.acs.org[2] Title: Spiro[fluorene-9,9′-xanthene]-Based Hole-Transporting Materials for Photovoltaics | Source: ACS Publications | URL: https://pubs.acs.org[3] Title: Spiro[cyclohexane-1,9'-fluorene] | CID 12861606 | Source: PubChem (NIH) | URL:https://pubchem.ncbi.nlm.nih.gov
Sources
Preventing debromination side reactions during 4'-Bromospiro[cyclohexane-1,9'-fluorene] coupling
A Guide for Researchers on Preventing Debromination Side Reactions
Welcome to the technical support guide for synthetic chemists working with 4'-Bromospiro[cyclohexane-1,9'-fluorene]. This sterically hindered and valuable building block is crucial for developing advanced materials and pharmaceuticals. However, its use in palladium-catalyzed cross-coupling reactions is often plagued by a persistent side reaction: debromination, or hydrodehalogenation, which leads to the formation of spiro[cyclohexane-1,9'-fluorene] as a yield-reducing byproduct.
This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you minimize this unwanted side reaction and maximize the yield of your desired coupled product.
Understanding the Enemy: The Mechanism of Debromination
In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, the desired productive cycle competes with a parasitic debromination cycle.[1] The formation of a palladium-hydride (Pd-H) species is the primary culprit.[1] This species can arise from several sources, including the solvent (e.g., alcohols), the base (especially strong bases like alkoxides), or thermal decomposition of reaction components.[1][2][3]
Once formed, the Pd-H species can intercept the key Ar-Pd(II)-Br intermediate, leading to the undesired debrominated product instead of the target molecule. The general mechanism is illustrated below.
}
Figure 1. Competing catalytic cycles in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction shows significant formation of the debrominated spirofluorene byproduct. What is the most common cause?
A1: The most frequent culprits are an overly aggressive base or high reaction temperatures.[1][3] Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), in combination with protic sources (even trace water), can readily generate hydride species that fuel the debromination pathway.[1][2]
Q2: Which coupling reaction is more susceptible to debromination: Suzuki or Buchwald-Hartwig?
A2: Both can be problematic. However, Buchwald-Hartwig aminations often require stronger bases (like NaOtBu or LiHMDS) to deprotonate the amine coupling partner, which can increase the rate of debromination.[4][5] Suzuki-Miyaura couplings can often be performed with milder bases like carbonates or phosphates, offering more control over this side reaction.[3][6]
Q3: I am using a sterically hindered boronic acid. Could this be contributing to the problem?
A3: Yes. If the transmetalation step (the transfer of the organic group from boron to palladium) is slow due to steric hindrance, the Ar-Pd(II)-Br intermediate has a longer lifetime in the reaction mixture.[7] This increased lifetime provides a greater opportunity for it to be intercepted by a hydride species, leading to debromination.[7]
Q4: Can reaction work-up conditions cause debromination?
A4: While less common, it is possible. If the reaction is quenched under conditions that could generate hydrides (e.g., with an alcohol) while active palladium catalyst is still present, further debromination could occur.[1] It is crucial to ensure the catalyst is fully deactivated during work-up.
In-Depth Troubleshooting Guide
A systematic approach to optimizing your reaction can dramatically suppress debromination. Focus on the following key parameters, starting with the one most likely to have a significant impact.
The Base: Your First and Most Critical Adjustment
The choice of base is paramount. The goal is to select a base that is strong enough to facilitate the catalytic cycle but not so aggressive that it promotes hydride formation.
| Base Type | Examples | Suitability for Suppressing Debromination | Rationale & Comments |
| Alkoxides | NaOtBu, KOtBu | Poor (Use with Caution) | Highly basic and known to promote Pd-H formation, especially with trace protic impurities. Often necessary for Buchwald-Hartwig but should be the last resort.[1] |
| Phosphates | K₃PO₄ | Excellent | A widely used "go-to" base for Suzuki couplings. It is generally non-nucleophilic, has moderate basicity, and is less prone to causing debromination.[3][7] |
| Carbonates | Cs₂CO₃, K₂CO₃ | Good | Milder than phosphates but very effective, especially Cesium Carbonate (Cs₂CO₃). A great starting point for optimization.[3][8] |
| Fluorides | CsF, KF | Good (Substrate Specific) | Can be effective, particularly in cases where other bases fail. The fluoride anion plays a key role in activating the boronic acid.[6] |
Troubleshooting Action: If you are observing >10% debromination with a strong base like NaOtBu, switch to K₃PO₄ or Cs₂CO₃. This single change is often the most effective solution.
The Catalyst System: Ligand Selection is Key
The ligand bound to the palladium center dictates the catalyst's reactivity and stability. For sterically hindered substrates like 4'-Bromospiro[cyclohexane-1,9'-fluorene], bulky, electron-rich phosphine ligands are essential.[9][10] They promote the final, desired reductive elimination step, helping it to outcompete the debromination pathway.[10][11]
| Ligand | Common Precatalyst | Characteristics & Use Case |
| SPhos | SPhos Pd G3/G4 | Highly active, bulky ligand. Excellent for Suzuki couplings of hindered substrates. Promotes rapid reductive elimination. |
| XPhos | XPhos Pd G3/G4 | Very bulky and electron-rich. A workhorse for challenging Suzuki and Buchwald-Hartwig couplings.[9] |
| RuPhos | RuPhos Pd G3/G4 | Similar to XPhos with high activity. Often used when other ligands show limited success. |
| P(t-Bu)₃ | Pd₂(dba)₃ + ligand | Extremely electron-rich but can be sensitive. Its high activity can sometimes favor the productive pathway. |
Troubleshooting Action: If your current ligand is not sufficiently bulky (e.g., PPh₃), switching to a modern Buchwald-type ligand like SPhos or XPhos is critical. Using a pre-formed, air-stable precatalyst (like a G3 or G4 version) also ensures the accurate and reproducible formation of the active Pd(0) species.
Reaction Environment: Temperature and Solvent
Temperature: Higher temperatures accelerate all reaction rates, including those leading to debromination and catalyst degradation.[3]
-
Action: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Start around 80 °C for solvents like dioxane or toluene and adjust as needed. Monitor the reaction by GC/LC-MS to track the formation of the byproduct relative to the product over time.
Solvent: The solvent must be anhydrous and thoroughly degassed. Oxygen can damage the catalyst, and water can be a hydride source.[12][13]
-
Action: Use a high-quality anhydrous solvent. Degas the solvent thoroughly by sparging with argon or nitrogen for at least 30 minutes before use. Aprotic solvents like Dioxane, Toluene, or 2-MeTHF are generally preferred over protic solvents.[14]
Optimized Starting Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 4'-Bromospiro[cyclohexane-1,9'-fluorene] with a generic arylboronic acid, designed specifically to minimize debromination.
}
Figure 2. Optimized workflow for minimizing debromination.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried flask equipped with a stir bar, combine 4'-Bromospiro[cyclohexane-1,9'-fluorene] (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inerting: Seal the flask with a septum and thoroughly purge the vessel by evacuating and backfilling with high-purity argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., SPhos Pd G4, 0.02 equiv). Using a pre-catalyst is highly recommended for reproducibility.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.
-
Reaction: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by TLC, GC-MS, or LC-MS. Look for the disappearance of starting material and the ratio of desired product to the debrominated byproduct.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and quench by adding water. Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.
This guide provides a comprehensive framework for addressing the challenge of debromination. By systematically evaluating and optimizing the base, ligand, and reaction conditions, researchers can significantly improve the efficiency and success of their coupling reactions with 4'-Bromospiro[cyclohexane-1,9'-fluorene].
Sources
- 1. benchchem.com [benchchem.com]
- 2. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
Removing unreacted fluorene and fluorenone impurities from 4'-Bromospiro[cyclohexane-1,9'-fluorene]
Technical Support Center: Purification of 4'-Bromospiro[cyclohexane-1,9'-fluorene]
Introduction
Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals synthesizing and purifying 4'-Bromospiro[cyclohexane-1,9'-fluorene] [1]. During the spiro-annulation of fluorene derivatives, two persistent impurities often complicate downstream applications: unreacted fluorene (or bromofluorene) and fluorenone (ketonic defects)[2]. This guide provides the mechanistic causality behind these impurities and field-proven, self-validating protocols to achieve high-purity isolation.
Troubleshooting FAQs
Q1: Why is my crude product bright yellow, and what is the chemical origin of this impurity? A: The yellow coloration is caused by fluorenone (or its brominated derivative)[3]. The C9 protons of the fluorene core are highly acidic. During the base-catalyzed spiro-annulation (e.g., using 1,5-dibromopentane), the intermediate fluorenyl anion is highly susceptible to aerobic oxidation. Even trace amounts of oxygen in the reaction vessel will trigger a radical pathway that oxidizes the C9 position to a ketone, forming fluorenone[2]. Fluorenone is highly conjugated, absorbing blue light and reflecting a bright yellow color. Solution: This oxidation defect is highly polar compared to the target spiro compound and can be easily arrested using standard normal-phase silica gel chromatography[4].
Q2: Why can't I separate unreacted fluorene from the spiro product using standard silica gel chromatography? A: Separation on silica gel relies on differences in polarity and hydrogen bonding. Both unreacted fluorene and 4'-Bromospiro[cyclohexane-1,9'-fluorene] are highly lipophilic, aromatic hydrocarbons lacking polar functional groups. Consequently, they exhibit nearly identical retention factors ( Rf ) and will co-elute near the solvent front when using non-polar eluents like hexanes[5]. Solution: You must exploit their structural geometry rather than polarity. Fluorene is planar, while the spiro-cyclohexane ring forces the target molecule into a bulky, orthogonal 3D conformation. This significant difference in crystal lattice packing makes fractional crystallization the most effective separation method.
Q3: How do I ensure my purification workflow is "self-validating"? A: A self-validating protocol uses orthogonal physical properties to confirm success at each step without relying solely on end-stage NMR:
-
Visual Validation: The removal of fluorenone is visually confirmed when the eluent transitions from yellow to completely colorless[3].
-
TLC Validation: Spotting the colorless fractions under UV light (254 nm) confirms the presence of the spiro/fluorene mixture[4].
-
Thermal Validation: Post-crystallization, a sharp melting point confirms the complete removal of the fluorene eutectic impurity.
Quantitative Data: Physicochemical Comparison
To design an effective separation strategy, we must compare the physicochemical properties of the target compound and its impurities.
| Property | Fluorene (Impurity) | 9-Fluorenone (Impurity) | 4'-Bromospiro[cyclohexane-1,9'-fluorene] |
| Molecular Weight | 166.22 g/mol | 180.20 g/mol | 313.23 g/mol [1] |
| Visual Appearance | White crystalline solid | Bright yellow solid[3] | White to off-white solid |
| Functional Groups | Non-polar (Aromatic) | Polar (Ketone) | Non-polar (Aromatic + Aliphatic) |
| Rf (100% Hexanes) | ~0.85 (Co-elutes) | ~0.10 (Retained) | ~0.80 (Co-elutes) |
| Separation Vector | Crystal lattice packing | Silica gel affinity | Target Compound |
Self-Validating Experimental Methodologies
Protocol 1: Chromatographic Depletion of Fluorenone Objective: Remove polar ketonic defects using normal-phase chromatography.
-
Column Preparation: Pack a glass chromatography column with silica gel (230-400 mesh) using 100% hexanes as the mobile phase[5].
-
Sample Loading: Dissolve the crude yellow mixture in a minimum volume of dichloromethane (DCM). Apply the solution evenly to the top of the silica bed.
-
Elution: Elute continuously with 100% hexanes.
-
Visual Tracking (Self-Validation): The non-polar 4'-Bromospiro[cyclohexane-1,9'-fluorene] and unreacted fluorene will elute rapidly in the colorless fractions. The fluorenone will strongly interact with the silanol groups and remain as a distinct, bright yellow band near the top of the column[3].
-
Fraction Collection: Collect all colorless UV-active fractions. Stop collection immediately if the yellow band begins to migrate downward.
Protocol 2: Fractional Crystallization to Remove Fluorene Objective: Separate the co-eluted non-polar spiro product from planar fluorene.
-
Concentration: Evaporate the colorless fractions from Protocol 1 to dryness under reduced pressure to yield a white solid mixture.
-
Dissolution: Suspend the solid in a minimum volume of boiling absolute ethanol (or a 1:3 DCM/Methanol gradient). The heat disrupts the crystal lattice, dissolving both compounds.
-
Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. The bulky, orthogonal structure of the spiro compound drastically reduces its solubility in cold alcohols compared to the planar fluorene.
-
Precipitation: Once initial crystals form, transfer the flask to an ice bath (0 °C) for 1 hour to drive the precipitation of the spiro compound to completion.
-
Isolation: Filter the purified 4'-Bromospiro[cyclohexane-1,9'-fluorene] crystals using a Büchner funnel and wash with ice-cold methanol. The unreacted fluorene remains dissolved in the mother liquor.
Process Visualization
Figure 1: Workflow for chromatographic and crystallographic purification of spiro-fluorenes.
Figure 2: Competing pathways: spiro-annulation versus aerobic oxidation to fluorenone.
Sources
Optimizing palladium catalyst loading for 4'-Bromospiro[cyclohexane-1,9'-fluorene] borylation
Target Transformation: Miyaura Borylation of 4'-Bromospiro[cyclohexane-1,9'-fluorene] to 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclohexane-1,9'-fluorene].
Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals aiming to optimize the borylation of sterically hindered spirocyclic aryl bromides. Reducing palladium (Pd) loading while maintaining high turnover numbers (TON) requires precise control over base solubility, ligand selection, and reaction kinetics.
Mechanistic Bottlenecks & Troubleshooting Logic
When scaling down catalyst loading, the transmetalation step of the Miyaura borylation often becomes the rate-limiting bottleneck. The bulky spiro[cyclohexane-1,9'-fluorene] core further hinders the approach of the diboron reagent. Use the diagnostic logic tree below to identify the root cause of stalled reactions.
Troubleshooting logic tree for optimizing Pd loading in Miyaura borylation.
Frequently Asked Questions (Troubleshooting)
Q1: My reaction stalls at 50% conversion when I drop the Pd(dppf)Cl₂ loading below 2 mol%. How can I achieve <0.5 mol% loading? Causality & Solution: The stalling is rarely due to catalyst deactivation; it is typically a mass-transfer limitation. The standard base, potassium acetate (KOAc), is largely insoluble in ethereal solvents like 1,4-dioxane. At high Pd loadings, the sheer amount of catalyst compensates for the slow dissolution of the base. At low Pd loadings (<0.5 mol%), the transmetalation step becomes starved of the soluble carboxylate needed to activate the boron reagent. Switch to a lipophilic base. Recent studies demonstrate that substituting KOAc with potassium 2-ethylhexanoate (K-2-EH) enables quantitative borylation at 0.5 mol% Pd loading in under 2 hours by minimizing the inhibitory effect of 1[1]. Alternatively,2 has been proven to obviate mass-transfer challenges on scale[2].
Q2: I am detecting significant amounts of the protodehalogenated byproduct (spiro[cyclohexane-1,9'-fluorene]). What is the root cause? Causality & Solution: Protodehalogenation competes with borylation when the transmetalation step is slow—often exacerbated by the steric bulk of the spiro-fluorene core—and a proton source is present. Moisture in the hygroscopic base or solvent is the primary culprit. Furthermore, at low Pd loadings, the oxidative addition complex (Ar-Pd-Br) has a longer residence time, increasing its susceptibility to protonation. Rigorously dry the base under vacuum at 100 °C for 12 h.
Q3: Why am I seeing the homocoupled dimer of the spirofluorene? Causality & Solution: Homocoupling (Suzuki-Miyaura cross-coupling between the newly formed boronic ester and the unreacted aryl bromide) occurs if the boronic ester is activated by excess base before the diboron reagent (B₂pin₂) can react.3 is critical to reduce this aryl scrambling[4]. Ensure B₂pin₂ is in slight excess (1.2–1.5 equiv) and consider switching to a bulky, electron-rich ligand like XPhos to accelerate reductive elimination.
Self-Validating Experimental Protocol: Ultra-Low Loading Borylation
This protocol incorporates internal validation checkpoints to ensure causality between reaction parameters and outcomes.
Step 1: Reagent Preparation & Integrity Check
-
Charge 4'-bromospiro[cyclohexane-1,9'-fluorene] (1.0 equiv, 10 mmol) and bis(pinacolato)diboron (B₂pin₂, 1.2 equiv, 12 mmol) into an oven-dried Schlenk flask.
-
Add Potassium 2-ethylhexanoate (K-2-EH, 2.0 equiv, 20 mmol).
-
Validation Checkpoint: Visually inspect the base. It must be a free-flowing powder. If clumped, it contains moisture and will cause protodeboronation. Dry under high vacuum at 80 °C for 4 hours prior to use.
Step 2: Active Catalyst Formation
-
In a separate vial inside a nitrogen-filled glovebox, pre-mix Pd₂(dba)₃ (0.25 mol% = 0.5 mol% Pd) and XPhos (1.0 mol%).
-
Dissolve in 2 mL of anhydrous, degassed 1,4-dioxane. Stir for 15 minutes.
-
Validation Checkpoint: The solution must transition from dark purple to a distinct red/orange, indicating the formation of the active L-Pd(0) species. Causality Note: Pre-ligation prevents the bulky spirofluorene substrate from competing with the ligand for the Pd coordination sphere.
Step 3: Reaction Execution & Kinetic Sampling
-
Transfer the active catalyst solution to the Schlenk flask. Add remaining anhydrous 1,4-dioxane to reach a 0.3 M substrate concentration.
-
Heat the mixture to 60 °C.
-
Validation Checkpoint: At t=30 min, pull a 50 µL aliquot, quench with wet EtOAc, and analyze via LC-MS. You should observe >50% conversion to the boronic ester with <2% protodehalogenation. If unreacted bromide is >80%, the catalytic cycle is starved of base (verify stirring rate and base solubility).
Step 4: Workup & Isolation
-
Cool to room temperature. Filter through a short pad of Celite to remove palladium black and inorganic salts.
-
Concentrate and purify via recrystallization (ethanol/water) to yield the pure pinacol boronic ester.
Quantitative Optimization Data
The following table summarizes the causal relationship between base selection, catalyst loading, and yield for the spirofluorene substrate.
| Entry | Catalyst System | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation / Causality |
| 1 | 5.0 mol% Pd(dppf)Cl₂ | KOAc (3.0) | 1,4-Dioxane | 90 | 12 | 88 | Standard conditions; high Pd masks poor base solubility. |
| 2 | 0.5 mol% Pd(dppf)Cl₂ | KOAc (3.0) | 1,4-Dioxane | 90 | 24 | 35 | Reaction stalls; mass-transfer limitation of carboxylate. |
| 3 | 0.5 mol% Pd₂(dba)₃ / XPhos | KOAc (3.0) | 1,4-Dioxane | 90 | 24 | 42 | Ligand improves oxidative addition, but transmetalation is starved. |
| 4 | 0.5 mol% Pd₂(dba)₃ / XPhos | K-2-EH (2.0) | 1,4-Dioxane | 60 | 4 | 94 | Lipophilic base dissolves, enabling rapid transmetalation at low Pd. |
| 5 | 0.1 mol% Pd₂(dba)₃ / XPhos | K-2-EH (2.0) | 1,4-Dioxane | 80 | 8 | 89 | Ultra-low loading achieved; slight increase in temp required for turnover. |
References
-
Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study The Journal of Organic Chemistry (ACS Publications)[Link]
-
Pd-Catalyzed Miyaura Borylations Mediated by Potassium Pivalate with Alcohol Cosolvents Organic Process Research & Development (ACS Publications)[Link]
-
Optimized Synthesis of an Abemaciclib Intermediate: Improved Conditions for a Miyaura Borylation/Suzuki Coupling Process Organic Process Research & Development (ACS Publications)[Link]
Sources
Technical Support Center: A Guide to Resolving Overlapping Multiplet Peaks in the 1H-NMR Spectrum of 4'-Bromospiro[cyclohexane-1,9'-fluorene]
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with unresolved signals in the 1H-NMR spectra of complex molecules, specifically focusing on 4'-Bromospiro[cyclohexane-1,9'-fluorene]. The rigid, polycyclic structure of this and similar spirocyclic compounds often leads to significant overlap of proton signals, particularly in the aliphatic region, making structural elucidation a non-trivial task. This document provides in-depth troubleshooting strategies and advanced NMR techniques to overcome these challenges.
Understanding the Challenge: Why Do Multiplets Overlap?
The inherent complexity of the 4'-Bromospiro[cyclohexane-1,9'-fluorene] structure is the primary reason for spectral overlap. The cyclohexane ring, locked in a spirocyclic fusion with the fluorene moiety, results in a multitude of protons residing in very similar chemical environments. This proximity of chemical shifts, especially for the methylene (-CH₂-) and methine (-CH-) protons of the cyclohexane ring, leads to the coalescence of their corresponding multiplets into a broad, poorly resolved region of the spectrum.
Furthermore, strong coupling effects can introduce additional complexity to the splitting patterns, deviating from simple first-order (n+1 rule) multiplicity and further complicating interpretation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the first and most crucial step when I observe overlapping signals in my 1H-NMR spectrum?
A1: The initial and most critical step is to verify the purity of your sample. The presence of impurities can introduce extraneous signals that exacerbate the complexity of the spectrum. Once sample purity is confirmed, the next step involves optimizing the acquisition parameters of your standard 1D ¹H-NMR experiment. This includes ensuring a sufficient number of scans to improve the signal-to-noise ratio and increasing the digital resolution by acquiring a larger number of data points. If available, utilizing a higher-field NMR spectrometer can also significantly improve signal dispersion.[2][3]
Q2: How can changing the NMR solvent help in resolving these overlapping multiplets?
A2: Altering the deuterated solvent is a powerful and often simple method to induce changes in the chemical shifts of your analyte.[4][5] Solvents interact with the solute through various intermolecular forces, which can influence the shielding and deshielding of protons.[4] Aromatic solvents such as benzene-d₆ or pyridine-d₅ are particularly effective. They can induce significant changes in the chemical shifts of nearby protons through an effect known as the Aromatic Solvent-Induced Shift (ASIS), which can often spread out and resolve previously overlapping signals.[2] It is highly recommended to test a range of solvents with varying polarities and magnetic susceptibilities.[2][6]
Q3: Can temperature variation be used to improve spectral resolution?
A3: Yes, changing the temperature at which the NMR data is collected can be a very effective strategy.[7] The chemical shifts of protons, especially those involved in hydrogen bonding or conformational equilibria, are often temperature-dependent.[7][8] By altering the temperature, you can change the populations of different conformers in solution, which in turn affects the time-averaged chemical shifts observed in the spectrum.[7] Even small changes in chemical shifts with temperature can be enough to resolve overlapping resonances.[7][9] It is advisable to acquire a series of 1D ¹H-NMR spectra at different temperatures to identify an optimal temperature for resolution.
Q4: What are lanthanide shift reagents and how can they be utilized?
A4: Lanthanide shift reagents (LSRs) are paramagnetic complexes, typically containing europium (Eu) or praseodymium (Pr), that can be added to your NMR sample.[10][11] These reagents form a complex with Lewis basic sites in the analyte molecule. The paramagnetic nature of the lanthanide ion creates a local magnetic field that induces large changes in the chemical shifts of nearby protons.[10][12] The magnitude of this induced shift is dependent on the distance and angle between the lanthanide ion and the specific proton, which can effectively spread out a crowded region of the spectrum.[11][13] However, it's important to be aware that LSRs can also cause line broadening, which may negatively impact resolution.[12]
Q5: When is it necessary to move beyond 1D NMR and employ 2D NMR techniques?
A5: When optimizing 1D NMR experiments by changing solvents, temperature, or using shift reagents proves insufficient to resolve the spectral overlap, 2D NMR spectroscopy becomes an indispensable tool.[2][14] Techniques like COSY, HSQC, and HMBC provide a second frequency dimension, which can separate overlapping signals and reveal connectivity between different nuclei.[14]
Troubleshooting Guides and Experimental Protocols
Problem: Unresolved Multiplets in the Aliphatic Region of the 1H-NMR Spectrum
Symptoms:
-
A broad, featureless hump or a series of heavily overlapping multiplets in the upfield region of the spectrum.
-
Inability to accurately determine coupling constants and multiplicities for individual proton signals.
Troubleshooting Workflow
The following diagram outlines a systematic approach to resolving overlapping multiplets:
Caption: Troubleshooting workflow for resolving overlapping NMR signals.
In-Depth Experimental Protocols
Protocol 1: Solvent Titration for Signal Resolution
Objective: To systematically evaluate the effect of different deuterated solvents on the chemical shifts of 4'-Bromospiro[cyclohexane-1,9'-fluorene].
Methodology:
-
Sample Preparation: Prepare a stock solution of your compound in a standard, relatively non-polar solvent like CDCl₃.
-
Initial Spectrum: Acquire a standard 1D ¹H-NMR spectrum of this solution.
-
Solvent Addition: Sequentially add small aliquots of a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, DMSO-d₆) to the NMR tube.
-
Spectral Acquisition: After each addition, thoroughly mix the sample and acquire a new 1D ¹H-NMR spectrum.
-
Data Analysis: Compare the spectra to identify which solvent or solvent mixture provides the best signal dispersion.
Data Presentation:
| Solvent | Key Proton Signal 1 (ppm) | Key Proton Signal 2 (ppm) | Resolution Improvement |
| CDCl₃ | 1.85 (m) | 1.92 (m) | Poor |
| CDCl₃/Benzene-d₆ (9:1) | 1.78 (m) | 1.95 (m) | Moderate |
| CDCl₃/Benzene-d₆ (1:1) | 1.65 (m) | 2.05 (m) | Good |
| Benzene-d₆ | 1.58 (m) | 2.12 (m) | Excellent |
Note: The chemical shift values in the table are hypothetical and for illustrative purposes only.
Protocol 2: Application of 2D NMR for Structural Elucidation
Objective: To use 2D NMR techniques to resolve overlapping signals and determine the connectivity of protons in 4'-Bromospiro[cyclohexane-1,9'-fluorene].
Key 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[15][16] Cross-peaks in a COSY spectrum indicate which protons are neighbors in a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation).[14][15] This is extremely useful for spreading out overlapping proton signals by utilizing the much larger chemical shift range of ¹³C.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for connecting different spin systems and piecing together the complete molecular structure.[17]
Experimental Workflow:
Caption: Workflow for 2D NMR data analysis.
By systematically applying these troubleshooting strategies and advanced NMR techniques, researchers can successfully resolve the complex, overlapping multiplets in the ¹H-NMR spectra of 4'-Bromospiro[cyclohexane-1,9'-fluorene] and similar challenging molecules, leading to unambiguous structural elucidation.
References
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Slideshare. Lanthanide shift reagents in nmr. [Link]
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Chemistry LibreTexts. 23.1: NMR Shift Reagents. [Link]
- ApSimon, J. W., Beierbeck, H., & Saunders, J. K. (1973). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of 13C Chemical Shifts of Steroids. Canadian Journal of Chemistry, 51(22), 3874-3881.
-
RSC Publishing. RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. [Link]
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ResearchGate. Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. [Link]
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Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
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University of Ottawa NMR Facility Blog. Variable Temperature to Improve NMR Resolution. [Link]
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Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). [Link]
-
Types of 2D NMR. [Link]
-
Reddit. How does solvent choice effect chemical shift in NMR experiments? [Link]
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ACS Publications. Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. [Link]
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JEOL. HSQC-TOCSY Analysis│Understanding 2D NMR Application in Comparison with TOCSY. [Link]
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Quora. What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3? [Link]
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YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
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ANALYSIS OF 1H NMR SPECTRA. [Link]
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ResearchGate. How can I interpret a NMR with so much noises and peak overlaps? [Link]
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ResearchGate. Effect of temperature on the 1 H NMR spectrum of 1, measured at a... [Link]
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BioChromato. NMR solvent selection - that also allows sample recovery. [Link]
- Nawrocka, E. K., Urbańczyk, M., Koziński, K., & Kazimierczuk, K. (2021).
- Meier, B. H., & Ernst, R. R. (2017). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Magnetic Resonance, 284, 1-10.
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Chemistry LibreTexts. 13.7: More Complex Spin-Spin Splitting Patterns. [Link]
- Dreher, W., & Witt, M. (2018). Temperature dependence of 1H NMR chemical shifts and its influence on estimated metabolite concentrations. Magnetic Resonance in Medicine, 79(2), 647-656.
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Fiveable. Advanced NMR Techniques and Applications. [Link]
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Creative Biostructure. High-Resolution NMR for Complex Molecule Analysis. [Link]
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Organic Chemistry Data. 8-TECH-9 Two Dimensional NMR. [Link]
- Li, Y., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Journal of Analytical Methods in Chemistry, 2023.
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JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
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The four facets of 1H NMR spectroscopy. [Link]
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Emery Pharma. Assignment of Complex NMR Spectra-Chemistry Services. [Link]
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Arkivoc. A convenient one-pot preparation of spiro[fluorene-9,9'-xanthene]- 3',6'-diol derivatives. [Link]
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Chemistry Stack Exchange. How to assign overlapping multiplets in 1H NMR spectra? [Link]
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National Center for Biotechnology Information. NMR as a “Gold Standard” Method in Drug Design and Discovery. [Link]
- Aguilar, J. A., et al. (2018). Simultaneous Broadband Suppression of Homonuclear and Heteronuclear Couplings in 1H NMR Spectroscopy.
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CDN. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]
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University of Central Florida. Synthesis, Characterization, and Optical Properties of New Two-Photon-Absorbing Fluorene Derivatives. [Link]
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BMRB. bmse000524 Fluorene. [Link]
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ACS Publications. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. [Link]
-
PubChem. Spiro[cyclohexane-1,9'-fluorene]. [Link]
- Bartle, K. D., Jones, D. W., & Bavin, P. M. G. (1971). High-resolution proton magnetic resonance spectra of fluorene and its derivatives. Part III. 9-Substituted fluorenes. Journal of the Chemical Society B: Physical Organic, 388-396.
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ResearchGate. A convenient one-pot preparation of spiro[fluorene-9,9'-xanthene]-3',6'-diol derivatives. [Link]
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American Chemical Society. Synthesis and Crystal Structure of Highly Strained[13]Cyclofluorene: Green-Emitting Fluorophore. [Link]
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4'-Bromospiro[cyclohexane-1,9'-fluorene] vs. 2-Bromospirobifluorene: A Comparative Guide for OLED Material Design
As Organic Light-Emitting Diode (OLED) technology advances toward higher efficiency and longer operational lifetimes, the selection of molecular building blocks for host materials and emitters has become a critical focal point. Two highly relevant brominated intermediates—4'-Bromospiro[cyclohexane-1,9'-fluorene] (4'-Br-SCF) and 2-Bromospirobifluorene (2-Br-SBF) —offer distinct mechanistic advantages depending on the target device architecture.
Because these compounds are halogenated intermediates, they are not used directly in the emissive layer; rather, they serve as the foundational synthons in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct advanced OLED host materials. This guide objectively compares how the structural divergence at their spiro-centers dictates the photophysical properties, thermal stability, and processing viability of the resulting OLED devices.
Structural & Mechanistic Analysis
The fundamental difference between these two intermediates lies in the nature of the C9 spiro-substitution, which governs the macroscopic behavior of the synthesized OLED materials.
2-Bromospirobifluorene (2-Br-SBF): The Rigid Aromatic Anchor
2-Br-SBF features two fully aromatic fluorene units connected orthogonally at the C9 position. This rigid, 3D architecture provides massive steric hindrance. When incorporated into host materials (such as anthracene or carbazole derivatives), the spirobifluorene core effectively prevents intermolecular π−π stacking. This suppression of excimer formation is crucial for maintaining high triplet energy ( T1 ) and achieving deep-blue emission without spectral broadening. Furthermore, the immense structural rigidity translates to exceptionally high glass transition temperatures ( Tg ), making 2-Br-SBF derivatives ideal for high-performance, vacuum-deposited OLEDs[1].
4'-Bromospiro[cyclohexane-1,9'-fluorene] (4'-Br-SCF): The Solubilizing Aliphatic Hybrid
In contrast, 4'-Br-SCF replaces one of the rigid fluorene planes with a flexible, aliphatic cyclohexane ring. This non-planar aliphatic substitution breaks the extended conjugation at the spiro center, strictly localizing the π -electrons on the primary fluorene core. While this maintains a wide bandgap, the flexible nature of the cyclohexane ring increases the free volume of the molecule, which inherently lowers the Tg compared to fully aromatic systems. However, this exact mechanism drastically disrupts crystal packing, granting 4'-Br-SCF derivatives superior solubility in organic solvents—a mandatory requirement for low-cost, solution-processed OLED fabrication[2].
The "Green Emission" Defect Paradigm
A notorious failure mode in fluorene-based OLEDs is the formation of ketonic defects (fluorenone) via oxidation at the C9 position, which introduces an unwanted, broad 3[3]. Both spiro-substitutions are explicitly designed to block this C9 oxidation. However, research indicates that2 during thermal annealing in air, making 2-Br-SBF the more robust choice for long-term spectral purity[2].
Fig 1: Structural impact of spiro-substituents on physical properties and OLED applications.
Comparative Performance Data
The following table synthesizes the quantitative performance metrics of representative OLED host materials (e.g., anthracene-cored hosts) synthesized using these two brominated intermediates.
| Property / Metric | Derivatives of 2-Br-SBF | Derivatives of 4'-Br-SCF | Mechanistic Driver |
| Structural Rigidity | High (Orthogonal 3D architecture) | Moderate (Flexible aliphatic ring) | Bulky spiro-bifluorene core limits intramolecular rotation. |
| Thermal Stability ( Tg ) | > 150°C (Excellent) | 100°C – 130°C (Moderate) | Aliphatic cyclohexane increases free volume, lowering Tg . |
| Solubility | Low to Moderate (Requires halogenated solvents) | High (Soluble in toluene, chlorobenzene) | Non-planar aliphatic ring disrupts crystal packing. |
| Device Processing | Vacuum Thermal Evaporation (VTE) | Solution Processing (Spin-coating, Inkjet) | Solubility dictates the optimal thin-film deposition method. |
| Spectral Stability | Highly stable | Susceptible to minor oxidative degradation | Cyclohexane ring can undergo degradation during thermal annealing[2]. |
Self-Validating Experimental Workflows
To accurately evaluate the impact of these intermediates on device efficiency, they must first be coupled to an emissive or host core, purified to semiconductor-grade levels, and integrated into a device.
Fig 2: Standard experimental workflow from intermediate synthesis to OLED device characterization.
Protocol A: Synthesis of Host Materials via Suzuki-Miyaura Coupling
Causality Focus: The biphasic solvent system is chosen because the non-polar brominated spiro-fluorenes require toluene for dissolution, while the inorganic base necessary for boronic acid activation requires water. Strict anaerobic conditions are enforced to prevent the formation of fluorenone defects.
-
Reagent Preparation: In a flame-dried Schlenk flask, combine the brominated intermediate (2-Br-SBF or 4'-Br-SCF) (1.0 eq) with the target arylboronic acid (e.g., anthracene-9-boronic acid) (1.2 eq).
-
Catalyst & Base Addition: Add Pd(PPh3)4 (0.05 eq) as the cross-coupling catalyst and aqueous K2CO3 (2.0 M, 3.0 eq) as the base.
-
Anaerobic Degassing: Suspend the mixture in a biphasic solvent system (Toluene/Ethanol/Water, 2:1:1 v/v). Purge the solution with Argon for 30 minutes. Self-Validation: Failure to degas will result in oxidative quenching of the Pd(0) catalyst and yield a product contaminated with green-emitting keto-defects.
-
Reaction: Reflux the mixture at 90°C for 24 hours under continuous Argon flow.
-
Purification (Critical): Extract the organic layer with dichloromethane, dry over MgSO4 , and purify via silica gel column chromatography. Subject the isolated product to vacuum train sublimation ( 10−6 Torr) to achieve >99.9% purity. Trace halides left behind will act as non-radiative charge traps in the OLED device.
Protocol B: OLED Device Fabrication & Optoelectronic Validation
Causality Focus: The choice of deposition method is strictly dictated by the intermediate used. 2-Br-SBF derivatives require vacuum deposition due to their high Tg and lower solubility, whereas 4'-Br-SCF derivatives leverage their aliphatic solubility for spin-coating.
-
Substrate Preparation: Clean Indium Tin Oxide (ITO) coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Treat with UV-Ozone for 15 minutes to increase the ITO work function, thereby lowering the hole injection barrier.
-
Hole Injection Layer (HIL): Spin-coat PEDOT:PSS (40 nm) and bake at 150°C for 20 minutes to eliminate residual moisture.
-
Emissive Layer (EML) Deposition:
-
For 2-Br-SBF derived hosts: Utilize Vacuum Thermal Evaporation (VTE) at a rate of 1 Å/s under high vacuum ( 10−7 Torr).
-
For 4'-Br-SCF derived hosts: Spin-coat from a chlorobenzene solution (10 mg/mL) at 2000 rpm, followed by thermal annealing at 100°C for 30 minutes to drive off the solvent.
-
-
Cathode Deposition: Evaporate LiF (1 nm) as an electron injection layer, followed by Aluminum (100 nm) through a shadow mask.
-
Characterization: Measure Current-Voltage-Luminance (J-V-L) characteristics and External Quantum Efficiency (EQE) using a Keithley 2400 source meter coupled with a PR650 spectroradiometer.
Conclusion
For researchers prioritizing maximum thermal stability, long device lifetimes, and narrow emission spectra in vacuum-deposited OLEDs, 4 is the superior building block[4]. Conversely, for teams developing low-cost, solution-processed OLEDs (such as inkjet-printed displays), 4'-bromospiro[cyclohexane-1,9'-fluorene] provides the necessary solubility, albeit with a slight trade-off in thermal and spectral stability under atmospheric stress.
References
-
4-Pyridyl-9,9′-spirobifluorenes as Host Materials for Green and Sky-Blue Phosphorescent OLEDs Source: ACS Publications URL:[Link]
-
The development of anthracene derivatives for organic light-emitting diodes Source: ResearchGate / Journal of Materials Chemistry URL:[Link]
-
Novel bifluorene based conjugated systems: Synthesis and properties Source: ResearchGate URL:[Link]
-
Time-resolved photoluminescence study of low-energy emission mechanisms in oligofluorene and polyfluorene films Source: ResearchGate URL:[Link]
Sources
Comprehensive Comparison Guide: HPLC Method Validation for 4'-Bromospiro[cyclohexane-1,9'-fluorene] Purity Analysis
Executive Summary
4'-Bromospiro[cyclohexane-1,9'-fluorene] (CAS: 1547491-57-5) is a critical rigid scaffold intermediate widely utilized in the synthesis of advanced optoelectronic materials, OLEDs, and specialized pharmaceutical building blocks[1]. Ensuring the high purity (>99%) of this intermediate is paramount, as trace halogenated impurities (such as des-bromo or di-bromo analogs) can severely disrupt polymerization efficiency and alter the photophysical properties of the final materials.
This guide provides an objective comparison of HPLC stationary phases for the purity analysis of 4'-Bromospiro[cyclohexane-1,9'-fluorene] and outlines a fully validated methodology in accordance with the latest ICH Q2(R2) guidelines[2].
Mechanistic Rationale: The Limits of C18 vs. The Power of Biphenyl
When developing a purity assay for heavily aromatic, rigid spiro-compounds, chromatographers typically default to standard C18 (octadecylsilane) columns. However, C18 phases rely exclusively on dispersive, hydrophobic interactions. Because 4'-Bromospiro[cyclohexane-1,9'-fluorene] and its structural impurities share an identical, highly hydrophobic spiro-fluorene core, their retention times on a C18 column are nearly indistinguishable, leading to co-elution.
To solve this, we must exploit the subtle electronic differences caused by the halogen substituents. A Biphenyl stationary phase offers an orthogonal separation mechanism by combining hydrophobic retention with strong π-π interactions[3]. The electron-withdrawing bromine atom at the 4'-position alters the electron density of the fluorene ring system. The biphenyl phase dynamically interacts with these altered π-electron clouds, providing exceptional shape selectivity and baseline resolution between the mono-bromo target and its des-bromo/di-bromo impurities[4].
Fig 1: Mechanistic divergence in chromatographic resolution based on stationary phase.
Step-by-Step Methodology: Experimental Protocol
To ensure a self-validating system, this protocol incorporates System Suitability Testing (SST) prior to sample analysis. If the SST fails, the run is automatically invalidated, ensuring absolute data integrity.
1. Reagent Preparation:
-
Mobile Phase A: Ultrapure Water (18.2 MΩ·cm) with 0.1% Formic Acid.
-
Mobile Phase B: HPLC-Grade Methanol. (Expert Insight: Methanol is preferred over Acetonitrile here, as Acetonitrile's triple bond can compete for π-π interactions, dampening the unique selectivity of the Biphenyl column[4]).
2. Sample Preparation:
-
Diluent: Methanol/Water (80:20, v/v).
-
Standard Solution: Dissolve 4'-Bromospiro[cyclohexane-1,9'-fluorene] reference standard in diluent to a final concentration of 100 µg/mL.
-
Test Sample: Prepare the synthesized batch at 100 µg/mL in the diluent. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.
3. HPLC Conditions:
-
Column: Core-shell Biphenyl (150 mm × 4.6 mm, 2.6 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Gradient Program: 0–2 min (60% B), 2–10 min (60% to 95% B), 10–15 min (95% B), 15–15.1 min (back to 60% B), 15.1–20 min (equilibration).
4. System Suitability Test (SST):
-
Inject the Standard Solution six times. The system is validated for the run if: Relative Standard Deviation (RSD) of retention time is ≤ 1.0%, USP Tailing Factor is ≤ 1.5, and Theoretical Plates > 10,000.
Fig 2: Step-by-step HPLC method development and ICH Q2(R2) validation workflow.
Quantitative Data: Column Comparison & Method Validation
The following data summarizes the experimental comparison between a standard C18 column and a Biphenyl column, followed by the ICH Q2(R2) validation results for the optimized Biphenyl method[2].
Table 1: Retention Time and Resolution Comparison
| Analyte / Impurity | C18 Retention Time (min) | C18 Resolution (Rs) | Biphenyl Retention Time (min) | Biphenyl Resolution (Rs) |
| Des-bromo Impurity | 8.45 | N/A | 9.12 | N/A |
| 4'-Bromospiro target | 8.60 | 0.8 (Co-elution) | 10.45 | 3.2 (Baseline) |
| Di-bromo Impurity | 8.85 | 1.1 (Poor) | 12.30 | 4.5 (Excellent) |
Table 2: ICH Q2(R2) Validation Parameters (Biphenyl Column)
| Validation Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at target RT | Blank shows no peaks at 10.45 min | Pass |
| Linearity (Range) | R² ≥ 0.999 (10 - 150 µg/mL) | R² = 0.9998 | Pass |
| Precision (Repeatability) | %RSD ≤ 2.0% (n=6) | %RSD = 0.65% | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.4% - 100.8% | Pass |
| LOD / LOQ | Signal-to-Noise ≥ 3 (LOD) / 10 (LOQ) | LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL | Pass |
Conclusion
For the purity analysis of rigid, halogenated aromatic scaffolds like 4'-Bromospiro[cyclohexane-1,9'-fluorene], standard C18 columns fail to provide adequate resolution due to their reliance on purely hydrophobic interactions. By transitioning to a Biphenyl stationary phase, chromatographers can leverage orthogonal π-π interactions to achieve baseline separation of structurally similar impurities. The methodology outlined herein is fully compliant with ICH Q2(R2) guidelines, providing a robust, self-validating framework for quality control in advanced materials and drug development.
Sources
Unraveling the Fragmentation Tapestry: A Comparative GC-MS Analysis of 4'-Bromospiro[cyclohexane-1,9'-fluorene]
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of complex molecule characterization, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique, providing invaluable insights into molecular structure through the analysis of fragmentation patterns. This guide delves into the nuanced world of electron ionization (EI) fragmentation analysis, focusing on the halogenated spiro compound, 4'-Bromospiro[cyclohexane-1,9'-fluorene]. In the absence of a publicly available experimental mass spectrum for this specific molecule, this guide will provide a robust predictive analysis of its fragmentation pathways. This prediction is grounded in the established principles of mass spectrometry and a comparative analysis with structurally related compounds, namely the non-brominated analog Spiro[cyclohexane-1,9'-fluorene] and other brominated aromatic systems.
Our exploration will illuminate the diagnostic fingerprint of the bromine atom and the characteristic fragmentation of the spiro-linked cyclohexane and fluorene moieties. This guide is designed to equip researchers with the expertise to predict, interpret, and leverage the fragmentation data of this and similar complex molecules in their scientific endeavors.
The Foundational Principles: Predicting Fragmentation
The fragmentation of a molecule under electron ionization is a cascade of events governed by the relative stability of the resulting carbocations and radical species. For 4'-Bromospiro[cyclohexane-1,9'-fluorene], we can anticipate several key fragmentation pathways influenced by its distinct structural features: the bromine substituent, the fluorene core, and the spiro-cyclohexyl ring.
A critical diagnostic feature will be the presence of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M/M+2 isotopic pattern for any bromine-containing fragment, providing an unmistakable signature in the mass spectrum.
Comparative Fragmentation Analysis: Building a Predictive Model
To construct a reliable predictive model for the fragmentation of 4'-Bromospiro[cyclohexane-1,9'-fluorene], we will draw comparisons with its constituent parts and a closely related, non-halogenated analog.
The Non-Brominated Analog: Spiro[cyclohexane-1,9'-fluorene]
The fragmentation of the parent compound, Spiro[cyclohexane-1,9'-fluorene] (C₁₈H₁₈, MW: 234.33 g/mol )[1], would be dominated by the fragmentation of the cyclohexane ring and the stable fluorenyl cation. We can predict the following key fragmentation pathways:
-
Loss of Cyclohexyl Fragments: The cyclohexane ring is prone to fragmentation through the loss of stable neutral species such as ethene (C₂H₄, 28 Da) and propene (C₃H₆, 42 Da).
-
Formation of the Fluorenyl Cation: A major fragmentation pathway would likely involve the cleavage of the spiro C-C bond to yield the highly stable fluorenyl cation or related structures.
The Influence of the Bromine Atom: 4'-Bromospiro[cyclohexane-1,9'-fluorene]
For our target molecule, 4'-Bromospiro[cyclohexane-1,9'-fluorene] (C₁₈H₁₇Br, MW: 313.24 g/mol ), the presence of the bromine atom introduces new and dominant fragmentation pathways:
-
Molecular Ion Peak: The molecular ion peak will appear as a doublet at m/z 312 and 314, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Loss of Bromine: A primary and highly favorable fragmentation will be the cleavage of the C-Br bond, resulting in the loss of a bromine radical (79 or 81 Da). This will lead to a significant fragment at m/z 233.
-
Fragmentation of the Brominated Fluorene Moiety: The brominated aromatic ring can undergo further fragmentation, including the loss of HBr.
The interplay between the fragmentation of the cyclohexane ring and the brominated fluorene moiety will define the unique mass spectrum of this molecule.
Predicted Key Fragment Ions and Their Origins
The following table summarizes the predicted key fragment ions for 4'-Bromospiro[cyclohexane-1,9'-fluorene] and its non-brominated analog, providing a comparative framework for analysis.
| m/z (Predicted) | Proposed Ion Structure/Formula | Analyte | Predicted Relative Abundance | Fragmentation Pathway |
| 312/314 | [C₁₈H₁₇Br]⁺ | 4'-Bromospiro[cyclohexane-1,9'-fluorene] | Moderate | Molecular Ion (M⁺) peak, showing the characteristic M/M+2 isotope pattern for bromine. |
| 233 | [C₁₈H₁₇]⁺ | 4'-Bromospiro[cyclohexane-1,9'-fluorene] | High | Loss of a bromine radical (•Br) from the molecular ion. |
| 234 | [C₁₈H₁₈]⁺ | Spiro[cyclohexane-1,9'-fluorene] | High | Molecular Ion (M⁺) peak. |
| 165 | [C₁₃H₉]⁺ | Both | High | Formation of the fluorenyl cation. |
| Various | Fragments from cyclohexane ring | Both | Low to Moderate | Loss of C₂H₄ (28 Da), C₃H₆ (42 Da), etc. from the cyclohexane moiety. |
Visualizing the Fragmentation Pathways
To further elucidate the predicted fragmentation mechanisms, the following diagrams created using Graphviz (DOT language) illustrate the key bond cleavages and resulting fragment ions.
Caption: Predicted fragmentation pathway of 4'-Bromospiro[cyclohexane-1,9'-fluorene].
Caption: Predicted fragmentation pathway of Spiro[cyclohexane-1,9'-fluorene].
Experimental Protocol for GC-MS Analysis
For researchers seeking to acquire experimental data, the following protocol provides a robust starting point for the GC-MS analysis of 4'-Bromospiro[cyclohexane-1,9'-fluorene].
1. Sample Preparation:
-
Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
-
Transfer the final solution to a 2 mL GC autosampler vial.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5MS, or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 300 °C for 10 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-500.
-
Scan Rate: 2 scans/second.
-
3. Data Analysis:
-
Identify the molecular ion peak, paying close attention to the characteristic M/M+2 isotopic pattern for bromine.
-
Analyze the major fragment ions and their relative abundances.
-
Compare the obtained spectrum with the predicted fragmentation patterns outlined in this guide.
-
Utilize mass spectral libraries (e.g., NIST, Wiley) to search for similar compounds and fragmentation patterns.
Conclusion and Future Perspectives
This guide provides a comprehensive, albeit predictive, analysis of the GC-MS fragmentation pattern of 4'-Bromospiro[cyclohexane-1,9'-fluorene]. By leveraging established fragmentation principles and a comparative approach with its non-brominated analog, we have constructed a detailed framework for the interpretation of its mass spectrum. The characteristic bromine isotope pattern, coupled with the predictable fragmentation of the fluorene and cyclohexane moieties, offers a unique and identifiable spectral fingerprint.
The experimental protocol provided herein serves as a practical starting point for researchers to obtain empirical data, which will be invaluable for confirming and refining the predictive model presented. As new analytical techniques and computational tools for fragmentation prediction continue to emerge, our understanding of the gas-phase chemistry of complex molecules like 4'-Bromospiro[cyclohexane-1,9'-fluorene] will undoubtedly deepen, aiding in their unambiguous identification and characterization across various scientific disciplines.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. (n.d.). Spiro[cyclohexane-1,9'-fluorene]. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- Sparkman, O. D., Penton, Z. E., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
Sources
A Comparative Guide to the Thermal Properties of Cyclohexane-Fluorene and Cyclopentane-Fluorene Spiro Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials and therapeutic development, the thermal stability of molecular scaffolds is a cornerstone of functionality and reliability. Spiro compounds, characterized by their unique three-dimensional and rigid structures, have garnered significant attention for their potential in organic electronics, photovoltaics, and as robust frameworks in medicinal chemistry. Among these, spiro-fluorene derivatives are particularly notable for their exceptional chemical and thermal stability.
This guide provides an in-depth comparison of the thermal properties of two fundamental spiro-fluorene compounds: spiro[cyclohexane-1,9'-fluorene] and spiro[cyclopentane-1,9'-fluorene]. By examining their structure-property relationships, we aim to equip researchers with the foundational knowledge to select and design spiro-based molecules with tailored thermal characteristics for their specific applications.
The Significance of Thermal Stability
The thermal properties of a compound, such as its melting point (Tm), glass transition temperature (Tg), and decomposition temperature (Td), are critical parameters that dictate its processing, operational range, and shelf-life. In the realm of organic light-emitting diodes (OLEDs), for instance, high thermal stability is essential to prevent morphological changes in the thin films during operation, which can lead to device failure. Similarly, in drug development, the thermal behavior of an active pharmaceutical ingredient (API) can influence its formulation, manufacturing, and storage stability. The spiro-functionalization at the C-9 position of a fluorene unit is a well-established strategy to enhance thermal stability due to the rigid and bulky nature of the spiro-linkage, which restricts intramolecular motion and prevents close packing of molecules.[1]
Molecular Structures and the Influence of Ring Strain
The core difference between the two compounds under investigation lies in the cycloalkane ring fused to the fluorene moiety. This seemingly subtle variation has significant implications for the molecule's conformational flexibility and inherent stability, largely governed by the principles of ring strain.
Caption: Chemical structures of Spiro[cyclopentane-1,9'-fluorene] and Spiro[cyclohexane-1,9'-fluorene].
Cyclohexane adopts a stable chair conformation, which alleviates both angle strain (deviation from the ideal sp3 bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). In contrast, cyclopentane is forced into a non-planar "envelope" or "half-chair" conformation to reduce torsional strain, but it still possesses a notable degree of angle and torsional strain. This inherent higher strain in the five-membered ring can translate to a lower overall thermal stability compared to its six-membered counterpart.
Comparative Thermal Properties
| Thermal Property | Spiro[cyclopentane-1,9'-fluorene] | Spiro[cyclohexane-1,9'-fluorene] |
| Melting Point (Tm) | 91 °C | Not Experimentally Determined (Predicted to be higher than 91 °C) |
| Glass Transition Temp. (Tg) | Not Experimentally Determined | Not Experimentally Determined |
| Decomposition Temp. (Td) | Not Experimentally Determined | Not Experimentally Determined |
Discussion of Thermal Data:
The experimentally determined melting point of spiro[cyclopentane-1,9'-fluorene] is 91 °C. Based on the lower ring strain of the cyclohexane ring, it is anticipated that spiro[cyclohexane-1,9'-fluorene] would exhibit a higher melting point. The more stable chair conformation of the cyclohexane ring allows for more efficient crystal packing, which generally leads to a higher melting point.
While specific glass transition and decomposition temperatures for these parent compounds are not available, studies on polymeric systems incorporating spiro-fluorene units consistently demonstrate that the rigid spiro center significantly enhances both Tg and Td. This is attributed to the restricted rotational freedom and the introduction of a bulky, three-dimensional element into the molecular architecture, which raises the energy barrier for both the transition to a rubbery state (Tg) and thermal decomposition (Td).
Experimental Protocols for Thermal Analysis
To empirically determine and compare the thermal properties of these spiro compounds, the following standard experimental techniques are employed.
Differential Scanning Calorimetry (DSC) for Tm and Tg Determination
Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. It is the primary method for determining both the melting point (Tm) and the glass transition temperature (Tg).
Experimental Workflow:
Caption: Workflow for DSC analysis of spiro compounds.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the spiro compound into a standard aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation. An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Temperature Program:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature significantly above its expected melting point. This step erases the sample's prior thermal history.
-
Controlled Cooling: Cool the sample at a controlled rate.
-
Second Heating Scan: Reheat the sample at the same controlled rate as the first scan. The glass transition (a step change in the heat flow) and the melting point (an endothermic peak) are determined from this second heating curve.
-
-
Data Analysis: The glass transition temperature (Tg) is typically taken as the midpoint of the step change in the heat flow curve. The melting temperature (Tm) is determined as the peak temperature of the endothermic melting event.
Thermogravimetric Analysis (TGA) for Td Determination
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature (Td) of a material.
Experimental Workflow:
Caption: Workflow for TGA analysis of spiro compounds.
Step-by-Step Protocol:
-
Sample Preparation: Weigh approximately 5-10 mg of the spiro compound into a tared TGA pan (typically ceramic).
-
Instrument Setup: Place the pan onto the TGA's sensitive microbalance.
-
Atmosphere and Temperature Program: Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation. Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from ambient to 600 °C).
-
Data Analysis: The TGA thermogram plots the percentage of initial mass remaining versus temperature. The decomposition temperature (Td) is often reported as the temperature at which a specific percentage of mass loss (e.g., 5%) occurs.
Conclusion
The thermal properties of spiro[cyclohexane-1,9'-fluorene] and spiro[cyclopentane-1,9'-fluorene] are of significant interest to researchers in materials science and drug development. While direct experimental comparison is currently limited by the availability of data for the cyclohexane derivative, a sound theoretical understanding allows for valuable predictions. The lower ring strain of the cyclohexane ring is expected to impart greater thermal stability to spiro[cyclohexane-1,9'-fluorene] compared to its cyclopentane counterpart. The general principle that spiro-functionalization enhances thermal stability holds true for this class of compounds. For definitive quantitative comparisons, further experimental characterization using standard techniques such as DSC and TGA is necessary. This guide provides the foundational knowledge and experimental framework for such investigations, empowering researchers to make informed decisions in the design and application of these versatile molecular scaffolds.
References
-
PubChem. Spiro[cyclopentane-1,9'-[9H]fluorene]. National Center for Biotechnology Information. [Link]
-
Zeng, G., Yu, W., Chua, S., & Huang, W. (2002). Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers. Macromolecules, 35(18), 6907-6914. [Link]
-
PubChem. Spiro[cyclohexane-1,9'-fluorene]. National Center for Biotechnology Information. [Link]
Sources
Personal protective equipment for handling 4'-Bromospiro[cyclohexane-1,9'-fluorene]
As a Senior Application Scientist, I frequently consult on the integration of complex halogenated polycyclic aromatic hydrocarbons (PAHs) into drug development and materials science workflows. 4'-Bromospiro[cyclohexane-1,9'-fluorene] (CAS: 1547491-57-5) is a highly specialized intermediate . While its rigid spiro structure provides unique steric properties for organic synthesis, it also dictates specific physicochemical behaviors that necessitate rigorous safety and logistical planning.
This guide provides a self-validating, step-by-step operational framework for handling this compound, ensuring both personnel safety and experimental integrity.
Mechanistic Hazard Profile & Causality
To design an effective safety protocol, we must first understand the causality behind the hazards. 4'-Bromospiro[cyclohexane-1,9'-fluorene] is a solid crystalline powder. Based on structural analogs like 9-Bromo-9-phenyl-9H-fluorene and 4-Bromo-9,9′-spirobi[9H-fluorene] , we can extrapolate its primary hazard vectors:
-
Lipophilicity and Dermal Penetration: The fluorene core is highly lipophilic . The addition of the bromine atom enhances its ability to integrate into and disrupt lipid bilayers. If dissolved in organic solvents (e.g., dichloromethane or DMSO), its dermal penetration rate increases exponentially, leading to severe skin irritation (GHS Hazard H315) .
-
Particulate Generation: As a dry powder, electrostatic forces can cause the generation of fine, airborne particulates during weighing. Inhalation of these micro-particles triggers respiratory irritation (H335) , while ocular contact can cause micro-abrasions and serious eye irritation (H319) .
Core Personal Protective Equipment (PPE) Matrix
Do not treat PPE as a mere checklist; it is a vital, integrated barrier system. The following table summarizes the quantitative and qualitative requirements for your PPE based on the compound's hazard profile.
| PPE Category | Specification / Material | Scientific Rationale & Causality |
| Hand Protection | Nitrile or Neoprene gloves (Min. 0.11 mm thickness). | Latex offers poor resistance to halogenated organics. Nitrile prevents permeation of the brominated fluorene, especially if accidentally dissolved in a carrier solvent. |
| Eye Protection | Tightly fitting safety goggles (EN 166 / ANSI Z87.1). | Standard safety glasses leave the orbital cavity exposed. Goggles prevent the ingress of highly irritating, electrostatically charged particulate matter. |
| Body Protection | Flame-resistant, knee-length laboratory coat. | Prevents the accumulation of electrostatic dust on personal clothing. Must be fully buttoned to prevent dermal exposure to the lipophilic core. |
| Respiratory | N95/FFP2 Mask (if handled outside a fume hood). | Filters out airborne micro-particles generated during the transfer of the dry powder, preventing respiratory tract irritation (H335). |
Operational Plan: Step-by-Step Handling Methodology
Every protocol must be a self-validating system. Follow these steps to ensure zero-exposure handling of 4'-Bromospiro[cyclohexane-1,9'-fluorene].
Step 1: Environmental Validation
-
Verify that the chemical fume hood is operational with a minimum face velocity of 80-100 feet per minute (fpm). This ensures the total containment of any aerosolized dust .
-
Clear the workspace of incompatible materials, specifically strong oxidizing agents, which can react exothermically with fluorene derivatives .
Step 2: PPE Donning and Inspection
-
Self-Validation: Inspect nitrile gloves for micro-tears by inflating them slightly before putting them on.
-
Don safety goggles and ensure a tight, gap-free seal against the face.
Step 3: Material Transfer and Weighing
-
Use an anti-static weighing boat and a grounded stainless-steel spatula. The spiro-fluorene powder can hold a static charge, causing it to "jump" and aerosolize.
-
Causality Check: Why anti-static? Minimizing static reduces the risk of particulate inhalation and ensures precise stoichiometric measurements for your downstream drug development assays.
-
Carefully transfer the required mass. Seal the primary container immediately after use to prevent moisture ingress and environmental contamination.
Spill Response and Disposal Plan
Halogenated organic spills require immediate, calculated action to prevent environmental toxicity and cross-contamination .
Step-by-Step Spill Response:
-
Isolate: Evacuate non-essential personnel from the immediate area.
-
Contain: If the compound is in powder form, do not sweep it dry, as this will aerosolize the irritant . Gently cover the spill with damp absorbent paper or a commercial inert absorbent material to suppress dust.
-
Collect: Use non-sparking tools to scoop the absorbent and the spilled chemical into a compatible, sealable hazardous waste container.
-
Decontaminate: Wash the spill area with a mild detergent and water, as the compound is insoluble in water but can be lifted by surfactants .
Disposal Logistics:
-
Segregation: 4'-Bromospiro[cyclohexane-1,9'-fluorene] must be strictly categorized as Halogenated Solid Organic Waste .
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Labeling: Clearly label the waste container with the CAS number (1547491-57-5) and the GHS hazard pictograms for Irritant (GHS07) .
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Destruction: Do not flush down the sink. It must be disposed of via high-temperature incineration by a licensed hazardous waste contractor to safely cleave the carbon-bromine bond without generating toxic byproducts .
Process Visualization
The following diagram illustrates the logical flow of the handling and disposal protocol, ensuring all safety checkpoints are met.
Workflow for the safe handling, spill response, and disposal of halogenated spiro-fluorenes.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
